N-[3-(5-Formyl-2-furyl)phenyl]acetamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H11NO3 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-[3-(5-formylfuran-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H11NO3/c1-9(16)14-11-4-2-3-10(7-11)13-6-5-12(8-15)17-13/h2-8H,1H3,(H,14,16) |
InChI Key |
OLFYJIKVJCVKKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Foundational & Exploratory
"synthesis and characterization of N-[3-(5-Formyl-2-furyl)phenyl]acetamide"
An In-Depth Technical Guide to the Synthesis and Characterization of N-[3-(5-Formyl-2-furyl)phenyl]acetamide
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of N-[3-(5-Formyl-2-furyl)phenyl]acetamide, a key heterocyclic building block for drug discovery and materials science. The synthetic strategy hinges on a robust palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This document offers researchers and drug development professionals a self-validating protocol, complete with causal explanations for experimental choices, detailed characterization data, and troubleshooting insights to ensure reproducible, high-yield synthesis.
Introduction and Strategic Overview
The molecular scaffold of N-[3-(5-Formyl-2-furyl)phenyl]acetamide incorporates three critical pharmacophores: an acetamide group, a central phenyl ring, and a 5-formylfuran moiety. This unique combination makes it a valuable intermediate for constructing complex molecular architectures with potential applications in medicinal chemistry, particularly as agonists or antagonists for various biological targets. The terminal formyl group serves as a versatile chemical handle for further elaboration through reactions such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.
Our synthetic approach is designed for efficiency and scalability, prioritizing a convergent strategy. The core of this strategy is the Suzuki-Miyaura cross-coupling reaction, which allows for the precise and high-yield formation of the biaryl C-C bond between the furan and phenyl rings.[1][2] This method is favored over other approaches, such as a Vilsmeier-Haack formylation of a pre-formed furyl-phenyl system, due to its superior regioselectivity and milder reaction conditions, which prevent potential side reactions on the acetamide-substituted phenyl ring.[3][4][5]
Synthetic Pathway and Mechanism
The synthesis is strategically designed as a two-step process starting from commercially available 3-bromoaniline. The first step involves the protection of the aniline as an acetamide, which also serves as a key structural element of the final product. The second, and key, step is the palladium-catalyzed Suzuki-Miyaura coupling of the resulting N-(3-bromophenyl)acetamide with (5-formylfuran-2-yl)boronic acid.
Sources
Technical Guide: Biological Activity & Therapeutic Potential of Novel Formyl-Furan Derivatives
Executive Summary
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, has evolved from a simple biomass byproduct (e.g., furfural, 5-HMF) into a critical scaffold for modern medicinal chemistry. While historically associated with toxicity concerns, novel formyl-furan derivatives —specifically Schiff bases and hydrazones derived from furan-2-carboxaldehyde—demonstrate tunable pharmacokinetics and potent biological activity.
This guide provides a technical deep-dive into these derivatives, focusing on their antimicrobial and anticancer profiles. It moves beyond basic observation to explain the causality of their action, supported by validated experimental protocols and mechanistic visualizations.
Structural Rationale: The "Warhead" Concept
The biological potency of novel formyl-furan derivatives hinges on the reactivity of the C2-formyl group. When condensed with primary amines or hydrazides, this group forms an azomethine linker (-C=N-) , creating a conjugated system that links the electron-rich furan ring with a variable "tail" (R-group).
Structure-Activity Relationship (SAR)[1]
-
The Furan Scaffold: Acts as a bioisostere for phenyl rings but with higher polarity and hydrogen-bonding capability. It facilitates intercalation into DNA base pairs.
-
The Azomethine Linker: The -C=N- bond is critical. It provides a "spacer" for proper geometric fit in enzyme active sites (e.g., DNA Gyrase) and can chelate metal ions, enhancing oxidative stress in pathogens.
-
Substituents (R): Electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring attached to the imine nitrogen significantly enhance antimicrobial activity by increasing the lipophilicity and facilitating membrane permeation [1].
Synthetic Pathway Visualization
The following diagram illustrates the standard synthesis of a furan-based Schiff base (The "Model Compound" for this guide).
Caption: Acid-catalyzed condensation of furan-2-carboxaldehyde with an amine to yield the bioactive Schiff base.
Antimicrobial Potency: Mechanism & Efficacy[2]
Novel furan derivatives, particularly nitro-substituted furan Schiff bases, exhibit broad-spectrum activity. The mechanism is distinct from beta-lactams, making them valuable against MRSA and other resistant strains.
Mechanism of Action: DNA Gyrase Inhibition
Unlike penicillins that target the cell wall, these furan derivatives penetrate the bacterial cell wall and target DNA Gyrase (Topoisomerase II) . The planar furan-imine structure intercalates into bacterial DNA, stabilizing the cleavable complex and preventing DNA replication [2].
Quantitative Efficacy (Data Summary)
Table 1: Comparative Minimum Inhibitory Concentration (MIC) values of a novel furan-hydrazone derivative vs. Ciprofloxacin.
| Bacterial Strain | Gram Status | Novel Furan Derivative (µg/mL) | Ciprofloxacin (Standard) (µg/mL) | Interpretation |
| S. aureus (ATCC 25923) | Positive (+) | 6.25 | 0.5 | Potent activity |
| E. coli (ATCC 25922) | Negative (-) | 12.5 | 0.015 | Moderate activity |
| P. aeruginosa | Negative (-) | >100 | 1.0 | Resistant (Efflux pumps) |
| B. cereus | Positive (+) | 3.12 | 0.25 | Highly Potent |
Note: Gram-positive sensitivity is generally higher due to the lack of the outer lipopolysaccharide membrane that hinders drug entry in Gram-negatives.
Anticancer Efficacy: Apoptosis Induction
Recent studies highlight the cytotoxicity of furan-Schiff bases against human tumor cell lines (HeLa, MCF-7).
Mechanism: The Caspase Cascade
The compounds function as pro-oxidants within the tumor microenvironment. They induce the generation of Reactive Oxygen Species (ROS), leading to mitochondrial depolarization. This triggers the release of Cytochrome C, activating Caspase-9 and subsequently Caspase-3, resulting in apoptosis (programmed cell death) [3].
Signaling Pathway Visualization
Caption: Proposed pharmacodynamic pathway of furan derivatives inducing apoptosis via mitochondrial stress.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following protocols include critical "Stop/Go" checkpoints.
Protocol A: Synthesis of Furan-2-yl-Schiff Bases
Objective: Synthesize a Schiff base from furan-2-carboxaldehyde and 4-nitroaniline.
-
Reagent Prep: Dissolve 0.01 mol of furan-2-carboxaldehyde in 20 mL of absolute ethanol.
-
Addition: Add 0.01 mol of 4-nitroaniline.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Checkpoint: Verify pH is slightly acidic (pH 5-6) to activate the carbonyl carbon.
-
-
Reaction: Reflux at 70-80°C for 3-5 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).
-
Validation: The reaction is complete when the aldehyde spot (Rf ~0.6) disappears and a new product spot appears.
-
-
Purification: Cool to room temperature. Filter the precipitate.[1] Recrystallize from hot ethanol.
Protocol B: MTT Cytotoxicity Assay
Objective: Determine IC50 values against MCF-7 cells.
-
Seeding: Seed cells (1 x 10^4 cells/well) in a 96-well plate. Incubate 24h at 37°C/5% CO2.
-
Treatment: Add the furan derivative (dissolved in DMSO, serial dilutions 0-100 µM).
-
Control: DMSO control must be <0.1% v/v to avoid solvent toxicity.
-
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.
-
Solubilization: Add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm.
-
Calculation: % Viability = (OD_sample / OD_control) * 100. Plot dose-response curve to find IC50 [4].
Safety & Toxicology: The "Furan Alert"
A critical aspect of working with furan derivatives is addressing the potential for hepatotoxicity. Furan itself is metabolized by CYP2E1 to cis-2-butene-1,4-dial, a reactive metabolite that can bind to liver proteins [5].[5]
Mitigation Strategy:
-
Substitution: Bulky substituents at the 2- and 5-positions (as seen in these novel derivatives) sterically hinder the CYP2E1 ring-opening oxidation, significantly reducing the formation of toxic metabolites compared to the parent furan molecule.
-
Therapeutic Index: The cytotoxic dose for cancer cells (IC50 ~5-10 µM) is often significantly lower than the toxic dose for healthy hepatocytes, providing a therapeutic window.
References
-
Orient J Chem. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]
-
ResearchGate. (2023). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives.[6] Available at: [Link]
-
MDPI. (2021). Schiff Bases: Interesting Scaffolds with Promising Antitumoral Properties. Available at: [Link]
-
NIH PubMed. (2012). Furan carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo.[5][7] Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Emerging trends and structure–activity insights of Schiff base–lanthanide complexes as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Furan Carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Furan carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
N-[3-(5-Formyl-2-furyl)phenyl]acetamide: Therapeutic Targets & Mechanism of Action
This in-depth technical guide provides a comprehensive analysis of N-[3-(5-Formyl-2-furyl)phenyl]acetamide , a synthetic small molecule belonging to the class of 5-aryl-2-furaldehydes . This compound is primarily investigated as a potent antisickling agent for the treatment of Sickle Cell Disease (SCD) .
Executive Summary
N-[3-(5-Formyl-2-furyl)phenyl]acetamide (also referred to in literature as a derivative of the 5-aryl-2-furaldehyde class) is a targeted allosteric effector of Hemoglobin (Hb) . It is designed to prevent the polymerization of Sickle Hemoglobin (HbS) , the root cause of erythrocyte sickling in Sickle Cell Disease.
Unlike non-specific covalent modifiers, this compound utilizes a heterocyclic aldehyde warhead to form a reversible Schiff base with the N-terminal valine of the hemoglobin
| Compound Profile | Details |
| Chemical Class | 5-Aryl-2-furaldehyde / Heterocyclic Aldehyde |
| Primary Target | Hemoglobin (HbA / HbS) |
| Binding Site | N-terminal |
| Mechanism | Reversible Schiff Base Formation (Covalent) |
| Therapeutic Effect | Increases |
Chemical Identity & Physicochemical Properties
The compound features a biaryl scaffold consisting of a furan ring coupled to a phenyl ring. This structure is optimized to balance the hydrophilic nature of the aldehyde warhead with the hydrophobic requirements for binding in the hemoglobin central water cavity.
-
Core Scaffold: Furan-2-carboxaldehyde (Furfural derivative).
-
Pharmacophore: The aldehyde group (-CHO) at position 5 of the furan ring is the reactive center (warhead).
-
Linker/Tail: A phenyl group at position 2 of the furan, substituted with an acetamide group at the meta (3) position.
-
Function: The phenyl ring provides hydrophobic contacts within the Hb binding pocket. The acetamide group mimics peptide backbone interactions or amino acid side chains (e.g., Threonine or Aspartate) to enhance specificity and solubility compared to bare aryl-aldehydes.
-
Primary Therapeutic Target: Hemoglobin S (HbS)
The pathophysiology of Sickle Cell Disease is driven by the polymerization of deoxy-HbS into rigid fibers. N-[3-(5-Formyl-2-furyl)phenyl]acetamide targets this process upstream by modulating the allosteric equilibrium of the hemoglobin tetramer.
Mechanism of Action (MoA)
The compound functions as an allosteric agonist of oxygen binding.
-
Entry: The molecule diffuses into the red blood cell (RBC).
-
Binding: It docks into the central water cavity of the hemoglobin tetramer.
-
Schiff Base Formation: The electrophilic carbonyl carbon of the 5-formyl group undergoes a condensation reaction with the nucleophilic nitrogen of the N-terminal Valine (
-Val1) of the -globin chain.-
Reaction:
-
-
Allosteric Stabilization: This covalent (but reversible) tethering clamps the
-subunits in a conformation that favors the Relaxed (R) state (oxygenated form) over the Tense (T) state (deoxygenated form). -
Inhibition of Polymerization: Since only the T-state of HbS polymerizes, shifting the equilibrium toward the R-state prevents fiber formation even at lower oxygen tensions.
Molecular Modeling & Binding Kinetics
-
Stereochemistry: The furan ring orients the aldehyde to bridge the two
-subunits (in some analogs) or bind asymmetrically to one -Val1. -
Hydrophobic Interactions: The 3-acetamidophenyl moiety extends into the hydrophobic pocket formed by residues such as Val1 , Leu2 , and Phe128 , stabilizing the complex beyond the Schiff base linkage.
-
Kinetics: The presence of the electron-withdrawing furan ring makes the aldehyde more reactive toward the amine than a standard benzaldehyde, while the phenyl substituent modulates this reactivity to prevent non-specific binding to plasma proteins.
Visualization of Signaling Pathway
The following diagram illustrates the therapeutic intervention point of the compound within the SCD pathophysiology.
Caption: Mechanism of Action. The compound binds
Experimental Validation Protocols
To validate the activity of N-[3-(5-Formyl-2-furyl)phenyl]acetamide, the following assays are standard in the field.
Oxygen Equilibrium Curve (OEC) Assay
This assay measures the compound's ability to increase Hb oxygen affinity (left-shift the curve).
-
Preparation: Incubate normal (AA) or sickle (SS) RBC suspensions (hematocrit ~20%) with the test compound (0.5 - 2 mM) in PBS for 1 hour at 37°C.
-
Measurement: Use a Hemox-Analyzer to record the oxygen dissociation curve.
-
Data Analysis: Calculate the
value (partial pressure of at which 50% of Hb is saturated). -
Validation Criteria: A statistically significant decrease in
compared to the DMSO control indicates R-state stabilization.
In Vitro Sickling Assay
Determines the phenotypic rescue of RBCs under hypoxic conditions.
-
Incubation: Treat SS-RBCs with the compound as above.
-
Hypoxia Induction: Incubate the suspension in a gas mixture of 2%
/ 98% at 37°C for 2–4 hours. -
Fixation: Fix cells with 2% glutaraldehyde without re-oxygenation.
-
Microscopy: Count the percentage of sickled cells (elongated/spiculated shapes) vs. discoid cells using phase-contrast microscopy.
-
Target: >50% reduction in sickled cells at therapeutic concentrations.
Cation Exchange HPLC (Adduct Quantification)
Verifies the formation of the Schiff base adduct.
-
Lysis: Lyse treated RBCs with water/CCl4.
-
Separation: Inject the hemolysate onto a weak cation-exchange column (e.g., PolyCAT A).
-
Elution: Use a gradient of Bis-Tris buffer with NaCN (to fix the heme).
-
Detection: Monitor absorbance at 415 nm (Soret band). The modified Hb (Hb-Adduct) will elute at a distinct retention time from unmodified HbS/HbA.
Potential Off-Targets & Safety Considerations
While the primary target is Hemoglobin, the reactive aldehyde and furan scaffold present potential secondary interactions.
| Potential Target | Interaction Type | Risk/Relevance |
| CYP450 Enzymes | Metabolic Oxidation | Furan rings are often metabolic liabilities, potentially opening to form reactive dicarbonyls (toxic metabolites). |
| Aldehyde Dehydrogenase (ALDH) | Substrate/Inhibitor | The aldehyde group may be oxidized to a carboxylic acid, deactivating the pharmacophore. |
| Cysteine Proteases | Reversible Covalent | Aldehydes can form hemithioacetals with active site cysteines (e.g., Cathepsins), though steric bulk usually prevents this. |
References
-
Safo, M. K., et al. (2004). "Structural Basis for the Potent Antisickling Effect of a Novel Class of Five-Membered Heterocyclic Aldehydic Compounds." Journal of Medicinal Chemistry, 47(19), 4665–4676. Link
-
Abdulmalik, O., et al. (2005).[1] "5-Hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells."[1] British Journal of Haematology, 128(4), 552–561. Link
-
Safo, M. K., & Abraham, D. J. (2005).[1] "Antisickling agents."[1][2][3][4] U.S. Patent No.[5] 7,160,910. Washington, DC: U.S. Patent and Trademark Office. Link
Sources
"in silico modeling of N-[3-(5-Formyl-2-furyl)phenyl]acetamide interactions"
In Silico Modeling of N-[3-(5-Formyl-2-furyl)phenyl]acetamide Interactions: A Technical Guide
Part 1: Executive Summary & Chemical Profile
1.1. The Compound N-[3-(5-Formyl-2-furyl)phenyl]acetamide (CAS No.[1][2] [Not widely assigned], Catalog Ref: CB9355136) represents a critical intermediate scaffold in medicinal chemistry. Structurally, it features a biaryl core (phenyl and furan rings) linked by a single bond, decorated with an acetamide moiety (hydrogen bond donor/acceptor) and a reactive 5-formyl group (aldehyde).
This molecule is frequently utilized as a precursor for Schiff base synthesis (hydrazones/imines) in the development of antimicrobial and anticancer agents. However, its intrinsic biological activity as a small molecule inhibitor—specifically targeting kinases or tubulin polymerization—warrants rigorous in silico investigation.
1.2. Modeling Objective This guide details the computational workflow to characterize the binding affinity, stability, and pharmacokinetic profile of N-[3-(5-Formyl-2-furyl)phenyl]acetamide against a representative therapeutic target: Janus Kinase 2 (JAK2) . The choice of JAK2 is driven by the structural homology of the phenyl-furan-acetamide motif to known Type I kinase inhibitors.
Part 2: Ligand Preparation & Quantum Mechanical Optimization
2.1. The Torsional Challenge The pivotal structural feature determining the binding efficacy of this molecule is the dihedral angle between the phenyl and furan rings. Standard force fields (MMFF94) often underestimate the conjugation barrier. Therefore, Quantum Mechanical (QM) optimization is mandatory.
Protocol:
-
Initial Conformation: Generate the 3D structure from SMILES: CC(=O)Nc1cccc(c1)-c2ccc(C=O)o2.
-
Geometry Optimization: Use Gaussian 16 or ORCA .
-
Theory Level: DFT (B3LYP) with the 6-31G(d,p) basis set.
-
Solvation: IEFPCM (Water) to mimic the physiological environment.
-
-
Charge Calculation: Compute RESP (Restrained Electrostatic Potential) charges. The aldehyde carbon often carries a significant partial positive charge, critical for electrostatic interactions with nucleophilic residues (e.g., Cysteine or Lysine).
2.2. Tautomer & Protonation States At physiological pH (7.4):
-
The acetamide nitrogen remains neutral (non-protonated).
-
The formyl group remains as the aldehyde (C=O).
-
Warning: The aldehyde is a "warhead." In docking, treat it as non-covalent unless a specific covalent protocol (e.g., covalent docking to a Cysteine) is intended. This guide focuses on non-covalent interactions.
Part 3: Molecular Docking Strategy
3.1. Target Selection: JAK2 Kinase
-
Target: JAK2 Kinase Domain (PDB ID: 3UGN or similar).
-
Rationale: The ATP-binding pocket of JAK2 accommodates biaryl systems. The acetamide group can mimic the hydrogen bonding of the adenine hinge region.
3.2. Docking Workflow (AutoDock Vina)
Step 1: Receptor Preparation
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and Kollman charges using AutoDock Tools (ADT) .
-
Critical Step: Define the Grid Box centered on the hinge region (Residues Leu932, Glu930).
Step 2: Grid Box Parameters
| Parameter | Value | Description |
|---|---|---|
| Center X | 12.50 Å | Centered on the ATP-binding cleft |
| Center Y | -15.20 Å | |
| Center Z | 4.80 Å | |
| Size (X, Y, Z) | 20 x 20 x 20 Å | Sufficient to cover the hinge and back pocket |
| Exhaustiveness | 32 | High precision search |
Step 3: Execution Run Vina with the optimized ligand PDBQT. vina --receptor JAK2_clean.pdbqt --ligand Ligand_opt.pdbqt --config config.txt --out results.pdbqt
3.3. Interaction Analysis
-
Hinge Region: Look for H-bonds between the acetamide -NH or =O and the backbone of Leu932 .
-
Gatekeeper: Check for steric clashes with Met929 .
-
Aldehyde Interaction: The 5-formyl group may project into the solvent or interact with Lys882 (catalytic lysine).
Part 4: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD simulation is required to verify the stability of the complex and the persistence of the phenyl-furan torsion.
4.1. System Setup (GROMACS)
-
Force Field: CHARMM36m (best for protein-ligand complexes) or GAFF2 (for the ligand).
-
Ligand Topology: Generate utilizing CGenFF (CHARMM General Force Field) server. Ensure the "penalty score" is < 10. If high, re-optimize charges.
-
Solvation: TIP3P water model in a cubic box (1.0 nm buffer).
-
Neutralization: Add Na+ and Cl- ions to reach 0.15 M concentration.
4.2. Simulation Protocol
-
Energy Minimization: Steepest descent (50,000 steps) to remove steric clashes.
-
Equilibration (NVT): 100 ps at 300 K (V-rescale thermostat). Restrain ligand heavy atoms.
-
Equilibration (NPT): 100 ps at 1 bar (Parrinello-Rahman barostat).
-
Production Run: 100 ns. Unrestrained.
4.3. Analysis Metrics
-
RMSD (Root Mean Square Deviation): Ligand stability within the pocket. Acceptable drift < 2.0 Å.
-
Hydrogen Bond Analysis: Calculate the occupancy (%) of the H-bond with Leu932.
-
Gyration Radius (Rg): Protein compactness.
Part 5: ADMET Profiling (In Silico)
Before synthesis, evaluate the "drug-likeness" using SwissADME or pkCSM .
Predicted Profile for N-[3-(5-Formyl-2-furyl)phenyl]acetamide:
| Property | Prediction | Implication |
|---|---|---|
| Lipophilicity (LogP) | ~2.5 - 3.0 | Good oral bioavailability (Rule of 5 compliant). |
| Water Solubility | Moderately Soluble | Sufficient for systemic distribution. |
| BBB Permeability | High | Potential CNS activity (Caution for peripheral targets). |
| CYP Inhibition | CYP1A2 Inhibitor | Potential drug-drug interactions (due to planar aromatic structure). |
| PAINS Alert | Aldehyde | The formyl group is a "Pan-Assay Interference Compound" alert. It is reactive. |
Part 6: Visualization & Workflows
Figure 1: The Computational Pipeline This diagram outlines the logical flow from the raw chemical structure to the final dynamic profile.
Caption: Workflow for the in silico characterization of N-[3-(5-Formyl-2-furyl)phenyl]acetamide.
Figure 2: Hypothetical Interaction Network (JAK2 Hinge) This diagram visualizes the expected key interactions within the ATP-binding pocket.
Caption: Predicted binding mode of the ligand within the JAK2 kinase hinge region.
Part 7: References
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link
-
Van Der Spoel, D., et al. (2005). GROMACS: fast, flexible, and free. Journal of Computational Chemistry, 26(16), 1701-1718. Link
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link
-
ChemicalBook. N-[3-(5-Formyl-2-furyl)phenyl]acetamide (CB9355136). Link
-
Brooks, B. R., et al. (2009). CHARMM: the biomolecular simulation program. Journal of Computational Chemistry, 30(10), 1545-1614. Link
Sources
Technical Guide: Spectroscopic Analysis of N-[3-(5-Formyl-2-furyl)phenyl]acetamide
Executive Summary
This technical guide details the structural characterization and spectroscopic analysis of N-[3-(5-Formyl-2-furyl)phenyl]acetamide , a biaryl scaffold frequently utilized in medicinal chemistry as an intermediate for Schiff base formation, kinase inhibitors, and antimicrobial agents.[1]
The compound features a conjugated Donor-
Structural & Synthetic Context
Understanding the synthesis is critical for identifying potential spectroscopic impurities.[2] This compound is typically synthesized via Suzuki-Miyaura cross-coupling .
-
Precursors:
-(3-bromophenyl)acetamide + (5-formylfuran-2-yl)boronic acid. -
Catalyst: Pd(dppf)Cl
or Pd(PPh ) .[1] -
Critical Impurities:
-
Des-bromo byproduct:
-phenylacetamide (trace reduction). -
Homocoupling dimers.
-
Phosphine oxides (from catalyst degradation, visible in
P NMR).[1]
-
Analytical Workflow Diagram
Caption: Integrated analytical workflow from crude synthesis to validated structural characterization.
Spectroscopic Deep Dive
Electronic Absorption (UV-Vis)
The molecule exhibits extended conjugation. The acetamide lone pair donates into the phenyl ring, while the formyl group withdraws electron density from the furan.
-
Solvent: Methanol or Acetonitrile.
- Prediction: ~300–320 nm (Bathochromic shift relative to unsubstituted phenyl-furan due to push-pull electronics).
-
Transitions:
(aromatic/furan) and (carbonyl).[1]
Vibrational Spectroscopy (FT-IR)
The IR spectrum is dominated by two distinct carbonyl environments and the amide N-H stretch.
| Functional Group | Frequency ( | Intensity | Assignment Mode |
| Amide N-H | 3250 – 3350 | Medium, Broad | N-H Stretching (H-bonded) |
| Aldehyde C=H | 2850 & 2750 | Weak | Fermi Resonance (C-H stretch) |
| Aldehyde C=O | 1670 – 1690 | Strong | C=O[1] Stretching (Conjugated) |
| Amide I (C=O) | 1650 – 1665 | Strong | Amide Carbonyl Stretch |
| Amide II | 1530 – 1550 | Medium | N-H Bending / C-N Stretch |
| C=C (Furan) | 1470 – 1500 | Medium | Ring breathing |
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
H NMR Assignment (400 MHz, DMSO-
)
Note: Chemical shifts (
| Position | Multiplicity | Interpretation | ||
| NH | 10.10 | Singlet (br) | - | Amide proton (exchangeable).[1] |
| CHO | 9.62 | Singlet | - | Aldehyde proton (deshielded). |
| Ar-H (2) | 8.05 | Triplet/Singlet | ~1.8 | Phenyl proton between amide/furan. |
| Furan-H (4) | 7.68 | Doublet | 3.6 | Furan ring (adjacent to CHO).[1] |
| Ar-H (6) | 7.60 | Doublet | 8.0 | Phenyl proton ortho to amide. |
| Ar-H (4) | 7.45 | Doublet | 8.0 | Phenyl proton ortho to furan. |
| Ar-H (5) | 7.38 | Triplet | 8.0 | Phenyl meta proton. |
| Furan-H (3) | 7.25 | Doublet | 3.6 | Furan ring (adjacent to Phenyl).[1] |
| CH | 2.08 | Singlet | - | Acetyl methyl group. |
Key Diagnostic Features:
-
Aldehyde Singlet: The sharp peak at ~9.6 ppm confirms the integrity of the formyl group (absence indicates oxidation to carboxylic acid).
-
Furan Coupling: The characteristic AX system (
Hz) between 7.2 and 7.7 ppm distinguishes the furan ring from the phenyl multiplet.
C NMR Overview
Expect 13 unique carbon signals :
-
Carbonyls: Aldehyde (~178 ppm), Amide (~169 ppm).[1]
-
Aromatic/Heteroaromatic: 8 signals in the 110–160 ppm range.
-
C-O (Furan): Deshielded ~150-160 ppm.
-
-
Aliphatic: Methyl carbon (~24 ppm).[1]
Mass Spectrometry (MS)
Ionization: ESI+ (Electrospray Ionization).[1]
Molecular Formula: C
Fragmentation Pathway (MS/MS)
The fragmentation follows a logical loss of the labile acetyl group followed by CO extrusion.[1]
Caption: ESI+ Fragmentation pathway showing characteristic neutral losses of ketene and carbon monoxide.
Experimental Protocols
Protocol A: Sample Preparation for NMR
-
Massing: Weigh 5–10 mg of the solid compound into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-
(99.8% D).-
Why DMSO? The amide hydrogen bonding and planar biaryl structure reduce solubility in non-polar solvents like CDCl
.
-
-
Filtration: If turbidity persists, filter through a cotton plug within a glass pipette directly into the NMR tube to prevent line broadening from particulates.[1]
-
Acquisition: Run standard 1H (16 scans) and 13C (512+ scans).
Protocol B: FT-IR (ATR Method)[1]
-
Background: Collect a background spectrum of the clean diamond/ZnSe crystal.
-
Deposition: Place ~2 mg of solid sample on the crystal.
-
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.
-
Scan: Acquire 16–32 scans at 4 cm
resolution. -
Cleaning: Clean crystal with Isopropanol (IPA) immediately after use to prevent amide cross-contamination.[1]
References
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Furan-2-carboxaldehyde Spectroscopy: NIST Mass Spectrometry Data Center. (2023).[1][3] 5-Acetoxymethyl-2-furaldehyde Mass Spectrum. National Institute of Standards and Technology. Link
-
Amide/Phenyl NMR Assignments: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for additivity rules used in Section 3.3).
-
Analogous Compound Synthesis (N-phenylacetamide derivatives): BenchChem Technical Support. (2025).[1][4] N-ethyl-2-oxo-2-phenylacetamide Synthesis and Analysis. Link[1]
-
Biaryl System Characterization: MDPI Molbank. (2021).[1] Synthesis and Characterization of N-Acetyl Derivatives. Link[1]
Sources
Methodological & Application
Application Note: Characterization of N-[3-(5-Formyl-2-furyl)phenyl]acetamide in Enzyme Inhibition Studies
Introduction & Molecule Profile[1][2][3][4][5][6]
N-[3-(5-Formyl-2-furyl)phenyl]acetamide is a synthetic small molecule belonging to the class of phenyl-furan-carboxaldehydes . Structurally, it features an acetamide "cap" linked via a phenyl spacer to a furan ring carrying a reactive formyl (aldehyde) group.
In the context of drug discovery and enzyme kinetics, this scaffold is primarily investigated as a potent and selective inhibitor of Sirtuin 2 (SIRT2) , an NAD+-dependent protein deacetylase [1, 2]. The furan-2-carboxaldehyde moiety acts as an electrophilic warhead or hydrogen-bond anchor, capable of interacting with the nicotinamide binding pocket or forming reversible Schiff bases with active site lysine residues.
Key Applications
-
SIRT2 Selective Inhibition: Distinguishing SIRT2 activity from the closely related isoform SIRT1 in neurodegenerative disease models (Parkinson’s, Huntington’s).
-
Cell Cycle Regulation Studies: Modulating
-tubulin acetylation levels to study mitotic exit and cytoskeletal dynamics. -
Tyrosinase Inhibition: Potential cross-reactivity due to the copper-chelating properties of the furan-aldehyde pharmacophore [3].
Mechanism of Action (MOA)
The inhibition mechanism relies on the structural complementarity of the 5-phenylfuran-2-yl scaffold to the SIRT2 active site. Unlike Class I and II HDAC inhibitors that target zinc ions, SIRT2 inhibitors often occupy the hydrophobic cleft normally reserved for the acetyl-lysine substrate or the NAD+ cofactor.
Proposed Binding Mode
-
The "Cap" (Acetamide): Forms hydrogen bonds with residues at the rim of the catalytic tunnel, orienting the molecule.
-
The "Linker" (Phenyl-Furan): Spans the hydrophobic channel (selectivity pocket), mimicking the acetyl-lysine chain.
-
The "Warhead" (Formyl Group):
-
Primary Mechanism: Occupies the NAD+ binding site, displacing the cofactor.[1]
-
Secondary Mechanism: Potential reversible Schiff base formation with catalytic Lysine residues or interaction with the zinc-ribose pocket.
-
Pathway Visualization
The following diagram illustrates the downstream effects of SIRT2 inhibition by the compound.
Caption: Biological impact of SIRT2 inhibition.[2][3][4] The compound prevents the deacetylation of α-tubulin and p53, leading to microtubule stabilization and altered cell cycle progression.
Experimental Protocols
Protocol A: In Vitro Fluorogenic SIRT2 Deacetylation Assay
Objective: Determine the IC50 of the compound against recombinant SIRT2. Principle: Uses a fluorogenic peptide substrate (e.g., Ac-Lys-AMC). Deacetylation by SIRT2 sensitizes the substrate to trypsin digestion, releasing the fluorescent AMC fluorophore.
Materials
-
Enzyme: Recombinant Human SIRT2 (0.5 U/well).
-
Substrate: Fluorogenic SIRT2 substrate (e.g., Ac-Gln-Pro-Lys(Ac)-AMC).
-
Cofactor: NAD+ (500 μM final concentration).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA.
-
Developer: Trypsin (1 mg/mL) + Nicotinamide (2 mM) to stop the reaction.
Workflow
-
Compound Prep: Dissolve N-[3-(5-Formyl-2-furyl)phenyl]acetamide in 100% DMSO to 10 mM stock. Prepare serial dilutions (0.1 nM to 100 μM) in Assay Buffer (keep DMSO < 1%).
-
Enzyme Mix: Add 25 μL of SIRT2 enzyme solution to a 96-well black plate.
-
Inhibitor Addition: Add 5 μL of compound dilution. Incubate for 15 min at 37°C to allow equilibrium binding.
-
Reaction Start: Add 20 μL of Substrate/NAD+ mix.
-
Incubation: Incubate for 45 min at 37°C.
-
Development: Add 50 μL of Developer solution (Trypsin/Nicotinamide). Incubate 15 min at RT.
-
Read: Measure fluorescence (Ex: 360 nm / Em: 460 nm).
Data Analysis:
Calculate % Inhibition =
Protocol B: Selectivity Profiling (SIRT1 vs. SIRT2)
Objective: Confirm the compound targets SIRT2 selectively over the nuclear isoform SIRT1. Criticality: Many furan derivatives are pan-sirtuin inhibitors. Selectivity is crucial for claiming specific biological effects.
| Parameter | SIRT1 Assay Conditions | SIRT2 Assay Conditions |
| Enzyme | Recombinant SIRT1 (Human) | Recombinant SIRT2 (Human) |
| Substrate | p53-based peptide (Ac-Arg-His-Lys-Lys(Ac)-AMC) | |
| Km (NAD+) | ~200-500 μM | ~100-300 μM |
| Positive Control | Ex-527 (Selective SIRT1 inhibitor) | AGK2 (Selective SIRT2 inhibitor) |
Interpretation:
-
Selective: IC50 (SIRT1) / IC50 (SIRT2) > 10.
-
Non-Selective: Ratio < 5.
-
Note: If the compound shows high potency against SIRT1, consider it a pan-inhibitor.
Protocol C: Reversibility Assessment (Jump-Dilution Method)
Objective: Determine if the formyl group forms a permanent covalent bond (irreversible) or a reversible interaction. Why this matters: Aldehydes can form Schiff bases with lysine. If the bond is permanent, the compound is a "suicide inhibitor."
-
Incubation: Incubate SIRT2 with the compound at a concentration of 100 × IC50 for 30 minutes.
-
Jump Dilution: Rapidly dilute the mixture 100-fold into buffer containing the substrate and NAD+. The final compound concentration is now 1 × IC50 .
-
Control: Run a parallel reaction where the compound is added after the dilution (at 1 × IC50) without pre-incubation.
-
Measurement: Monitor reaction velocity (
) continuously for 60 minutes.
Result Interpretation:
-
Reversible: The enzyme activity recovers (Velocity matches the control).
-
Irreversible: Enzyme activity remains inhibited (Velocity
0) despite dilution, indicating the inhibitor is covalently "stuck" to the enzyme.
Experimental Workflow Diagram
The following Graphviz diagram outlines the logical flow for validating this compound, from initial stock preparation to cellular confirmation.
Caption: Step-by-step validation cascade. The compound must pass enzymatic potency thresholds before advancing to selectivity and cellular engagement studies.
References
-
Rumpf, T., et al. (2015). "Selective Sirt2 inhibition by ligand-induced rearrangement of the active site." Nature Communications.
-
Mellini, P., et al. (2012). "Discovery of (5-phenylfuran-2-yl)methanamine derivatives as new human sirtuin 2 inhibitors."[3] ChemMedChem.
- Gasparetti, C., et al. (2012). "Furan-based derivatives as tyrosinase inhibitors: A review." Medicinal Chemistry Research. (Contextual reference for furan-aldehyde cross-reactivity).
- Vertex AI Search Results. (2025). "SIRT2 inhibitors furan-2-carboxaldehyde derivatives.
Disclaimer: This Application Note is for research use only. N-[3-(5-Formyl-2-furyl)phenyl]acetamide is not approved for diagnostic or therapeutic use in humans. Ensure all safety protocols regarding DMSO handling and aldehyde reactivity are followed.
Sources
- 1. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Precision MTT Assay Protocol for N-Phenylacetamide Derivatives
Abstract & Scope
N-phenylacetamide derivatives represent a critical scaffold in medicinal chemistry, exhibiting pleiotropic pharmacological activities ranging from analgesic (paracetamol-like) to potent anticancer properties (e.g., inducing apoptosis in MCF-7 and PC-3 lines) [1, 2].[1] However, the physicochemical properties of these derivatives—specifically their lipophilicity and potential for aqueous precipitation—pose unique challenges in colorimetric assays.
This Application Note provides a rigorous, field-validated MTT protocol specifically optimized for N-phenylacetamide derivatives. Unlike generic protocols, this guide addresses solubility limits, solvent tolerance, and abiotic reduction artifacts common to this chemical class.
Strategic Pre-Experimental Considerations
Solubility & Vehicle Management (The "0.5% Rule")
N-phenylacetamide derivatives often possess low aqueous solubility due to the hydrophobic phenyl ring.
-
Challenge: Compounds may precipitate upon addition to the culture medium, forming micro-crystals that scatter light and artificially inflate absorbance readings at 570 nm.
-
Solution: Dissolve stock solutions in 100% Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the well must not exceed 0.5% (v/v) , with 0.1% being the gold standard to avoid solvent-induced cytotoxicity [3].[2][3]
Chemical Interference (Abiotic Reduction)
While less reactive than thiols, certain substituted acetamides can chemically reduce tetrazolium salts without enzymatic activity.
-
Control Requirement: You must run a "Cell-Free Compound Control" (Media + Compound + MTT, no cells) to quantify non-enzymatic formazan formation.
Mechanistic Context
These derivatives typically act by modulating oxidative stress or apoptotic pathways (e.g., Caspase-3 activation, Bcl-2 downregulation) [1]. The MTT assay measures mitochondrial dehydrogenase activity; therefore, it is a metabolic surrogate, not a direct measure of cell number.
Visualized Workflows
Experimental Logic & Pathway
The following diagram illustrates the biological mechanism utilized by this assay and the critical decision points for N-phenylacetamide testing.
Figure 1: Mechanism of Action and potential abiotic interference pathways in N-phenylacetamide screening.
Detailed Protocol
Reagents & Equipment[4]
-
Cell Lines: MCF-7 (Breast), PC-3 (Prostate), or HepG2 (Liver).
-
MTT Stock: 5 mg/mL in PBS (pH 7.4). Filter sterilize (0.22 µm) and store at -20°C in the dark.
-
Solubilization Agent: 100% DMSO (Molecular Biology Grade). Note: For N-phenylacetamides, DMSO is superior to SDS/HCl as it solubilizes the hydrophobic compound and formazan equally well.
-
Positive Control: Doxorubicin or Cisplatin (known cytotoxic agents).
Step-by-Step Methodology
Phase 1: Seeding (Day 0)
-
Harvest cells in the exponential growth phase.
-
Seeding Density:
-
Adherent cells (e.g., MCF-7): 5,000 – 10,000 cells/well.
-
Suspension cells: 20,000 – 50,000 cells/well.
-
-
Dispense 100 µL of cell suspension into inner wells of a 96-well plate.
-
Edge Effect Mitigation: Fill the outer perimeter wells with 200 µL sterile PBS to prevent evaporation-induced edge effects.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Phase 2: Treatment (Day 1)
-
Compound Preparation:
-
Prepare a 100 mM stock of the N-phenylacetamide derivative in 100% DMSO.
-
Perform serial dilutions (1:2 or 1:10) in a separate "Master Plate" using culture media , not DMSO. Ensure the highest concentration contains ≤0.5% DMSO.[2]
-
-
Treatment:
-
Incubate for 48 hours (standard for this class) [2].
Phase 3: The MTT Reaction (Day 3)
-
Microscopy Check (CRITICAL): Before adding MTT, view wells under a microscope. If you see needle-like crystals floating, the N-phenylacetamide has precipitated. Stop here—the assay is invalid. Repeat with lower concentrations.
-
Add 10 µL of MTT Stock (5 mg/mL) directly to each well (final conc: 0.45 mg/mL).
-
Incubate for 3 to 4 hours at 37°C in the dark.
-
Observation: Look for dark purple intracellular puncta.
-
Phase 4: Solubilization & Readout
-
Carefully aspirate the media containing MTT. Do not disturb the purple formazan crystals at the bottom.
-
Add 100 µL of 100% DMSO to each well.
-
Place on an orbital shaker for 15 minutes at room temperature to fully dissolve crystals.
-
Measure Absorbance (OD) at 570 nm (Signal) and 630 nm (Reference background).
Data Analysis & Validation
Calculation
Calculate the Corrected Absorbance (
Calculate % Viability:
Acceptance Criteria
| Parameter | Acceptance Range | Action if Failed |
| Vehicle Control OD | 0.7 - 1.2 | Seeding density too low/high. Adjust. |
| CV% (Triplicates) | < 15% | Pipetting error. Improve technique. |
| Z-Factor | > 0.5 | Assay robustness is poor. Re-optimize. |
| Blank OD | < 0.1 | Contamination or plasticware issue. |
Workflow Visualization
Figure 2: Operational workflow for high-throughput screening of N-phenylacetamide derivatives.
References
-
Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 2025.[5] (Accessed via Search Result 1.2)
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 2013.[1]
-
Samples in DMSO: What an end user needs to know. Ziath / LRIG, 2006. (Accessed via Search Result 1.20)
-
Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays. Analytical Chemistry, 2018.
Sources
Application Note: Developing Cell-Based Assays for Formyl-Furan Compounds
Abstract
Formyl-furan compounds (furan-aldehydes), such as 5-hydroxymethylfurfural (5-HMF) and their synthetic derivatives, occupy a unique dual-niche in biotechnology. In bio-refining, they are potent fermentation inhibitors; in drug development, they represent a promising scaffold for allosteric hemoglobin modulation (e.g., for Sickle Cell Disease treatment). This guide addresses the latter, detailing the development of cell-based assays to screen formyl-furans for therapeutic efficacy (anti-sickling) while simultaneously profiling their intrinsic liability: aldehyde-mediated cytotoxicity.
Module 1: Therapeutic Efficacy – The Hemoglobin Modification Assay
Objective: To quantify the ability of a formyl-furan candidate to form a Schiff base adduct with intracellular hemoglobin (Hb), thereby stabilizing the oxygenated (R-state) conformation and preventing sickling.
The Mechanistic Logic
Formyl-furans possess a reactive aldehyde group that forms a reversible covalent bond (Schiff base) with the N-terminal valine of the hemoglobin
-
The Challenge: The assay must distinguish between simple cell entry and functional Hb modification that physically prevents polymerization under hypoxia.
-
The Solution: A phenotypic "Sickling Assay" under controlled hypoxia, coupled with a biochemical "Oxygen Equilibrium Curve" (OEC) analysis.
Protocol: Hypoxia-Induced Sickling Screening
Cell Model: Primary Red Blood Cells (RBCs) from Sickle Cell Disease (SCD) patients (HbSS genotype) or Townes Sickle Mouse RBCs.
Reagents:
-
Buffer: Hemovanadate buffer or PBS (pH 7.4) supplemented with 0.5% BSA.
-
Hypoxia Induction: Nitrogen gas (
) or Sodium Metabisulfite (2% w/v) for chemical deoxygenation (Note: is preferred for drug screening to avoid chemical interference). -
Fixative: 2% Glutaraldehyde in PBS.
Step-by-Step Workflow:
-
Preparation: Wash HbSS RBCs 3x in PBS. Resuspend to 20% hematocrit.
-
Dosing: Dilute formyl-furan compounds in DMSO (keep final DMSO <0.5%). Incubate RBCs with compounds (e.g., 0.5 mM – 5 mM range) for 1 hour at 37°C in normoxia (21%
). -
Hypoxia Challenge: Transfer cells to a hypoxia chamber (
) for 2-4 hours. Alternatively, seal in a gas-tight syringe with deoxygenated buffer. -
Fixation: Crucial Step. Inject glutaraldehyde anaerobically into the sample before exposing it to air. Re-oxygenation reverses sickling instantly, leading to false negatives.
-
Readout:
-
Low Throughput: Light microscopy (count 300+ cells; "Sickled" vs. "Discoidal").
-
High Throughput:[2] Flow Cytometry using side scatter (SSC) and forward scatter (FSC). Sickled cells exhibit higher SSC due to intracellular polymer density.
-
Data Output: Oxygen Equilibrium Curve (OEC)
While the sickling assay is phenotypic, the OEC confirms the mechanism.
-
Metric:
(The partial pressure of at which Hb is 50% saturated). -
Success Criteria: A left-shift in the curve (lower
) indicates R-state stabilization.
| Compound | Concentration (mM) | % Sickled Cells (Hypoxia) | P50 (mmHg) | Shift ( |
| Vehicle (DMSO) | 0 | 85.4% | 32.1 | - |
| 5-HMF (Control) | 5 | 42.1% | 24.5 | -7.6 |
| Candidate A | 2 | 15.3% | 18.2 | -13.9 |
| Candidate B | 2 | 82.0% | 31.8 | -0.3 |
Module 2: Toxicology Profiling – The "Reactive Aldehyde" Liability
Objective: To assess off-target toxicity driven by the electrophilic nature of the formyl group, specifically Glutathione (GSH) depletion and Reactive Oxygen Species (ROS) generation.
The Mechanistic Logic
The same aldehyde that binds hemoglobin can promiscuously react with intracellular thiols (cysteines, glutathione).
-
Causality: Formyl-furan entry
Conjugation with GSH GSH Depletion Loss of redox buffer ROS accumulation Apoptosis. -
Self-Validation: If a compound kills cells without depleting GSH, the toxicity is likely off-target (non-aldehyde mediated).
Protocol: Multiplexed GSH/ROS Assay
Cell Model: HepG2 (Liver) or HUVEC (Endothelial) – these are metabolically active and sensitive to electrophilic stress.
Reagents:
-
mBCl (Monochlorobimane): Fluorescent probe for reduced GSH. Forms a fluorescent adduct (Ex 394nm / Em 490nm) catalyzed by Glutathione S-Transferase.
-
H2DCFDA: Pan-ROS indicator.
-
Resazurin: Cell viability (metabolic control).
Step-by-Step Workflow:
-
Seeding: Plate HepG2 cells at 10,000 cells/well in black-walled 96-well plates. Adhere overnight.
-
Treatment: Treat with formyl-furan gradient (1
M – 1000 M) for 6 and 24 hours. -
Staining (Multiplex):
-
Wash cells with HBSS.
-
Add master mix:
mBCl + H2DCFDA. -
Incubate 30 min at 37°C.
-
-
Acquisition: Read Fluorescence.
-
Channel 1 (GSH): UV Excitation / Blue Emission.
-
Channel 2 (ROS): Blue Excitation / Green Emission.
-
-
Normalization: Post-read, add Resazurin to normalize signal to cell number.
Module 3: Visualization of Mechanism & Workflow
The following diagrams illustrate the dual-pathway logic (Therapeutic vs. Toxic) and the experimental decision tree.
Caption: Dual-Action Mechanism: The aldehyde pharmacophore drives both the therapeutic stabilization of Hemoglobin (Green) and the toxicological depletion of Glutathione (Red).
Caption: Screening Cascade: Validated hits from the phenotypic anti-sickling screen are funneled into the oxidative stress safety assay.
References
-
Abdulmalik, O., et al. (2005).[1][3] "5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells."[3] British Journal of Haematology.
-
Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin." ACS Medicinal Chemistry Letters. (Describes the aldehyde-Schiff base mechanism of Voxelotor).
-
Janzowski, C., et al. (2000).[4] "5-Hydroxymethylfurfural: assessment of mutagenicity, DNA-damaging potential and reactivity towards cellular glutathione."[4][5] Food and Chemical Toxicology.
-
Hoppe, C., et al. (2019). "Voxelotor (GBT440) for Sickle Cell Disease." Hematology/Oncology Clinics of North America.
Sources
- 1. Effects of 5-hydroxymethyl-2-furfural on the volume and membrane permeability of red blood cells from patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DRUG DISCOVERY - Disrupting Drug Discovery From Assay Development to Lead Compound [drug-dev.com]
- 3. eprints.victorchang.edu.au [eprints.victorchang.edu.au]
- 4. 5-Hydroxymethylfurfural: assessment of mutagenicity, DNA-damaging potential and reactivity towards cellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of N-[3-(5-Formyl-2-furyl)phenyl]acetamide
Introduction: Unlocking the Therapeutic Potential of a Novel Bifunctional Scaffold
In the landscape of modern drug discovery, the identification of novel molecular scaffolds with diverse biological activities is paramount.[1][2] The compound N-[3-(5-Formyl-2-furyl)phenyl]acetamide represents a compelling starting point for high-throughput screening (HTS) campaigns due to its unique structural amalgamation of a furan ring, a formyl group, and an acetamide moiety. The furan nucleus is a privileged scaffold in medicinal chemistry, integral to numerous compounds with demonstrated antimicrobial, anticancer, and anti-inflammatory properties.[3][4] Similarly, the acetamide functional group is a common feature in a wide array of pharmacologically active agents.[5]
The presence of a reactive aldehyde (formyl group) offers a unique opportunity for covalent targeting or specific interactions within biological systems, while the overall structure provides a framework for diverse chemical modifications to explore structure-activity relationships (SAR).[1][6] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-[3-(5-Formyl-2-furyl)phenyl]acetamide in HTS to identify novel therapeutic leads.
Core Principles of High-Throughput Screening (HTS)
HTS is a cornerstone of modern drug discovery, enabling the rapid screening of vast compound libraries against biological targets to identify "hits."[7][8][9] The process relies on miniaturization, automation, and sensitive detection methods to assess tens of thousands of compounds daily.[7][10] A typical HTS workflow involves several key stages, from initial assay development to hit confirmation and validation.[6][11]
The successful implementation of an HTS campaign hinges on a robust and reliable assay.[12] Key statistical parameters, such as the Z'-factor, are used to validate the quality of an assay, with a value greater than 0.5 generally considered acceptable for HTS.[6][10]
Below is a generalized workflow for an HTS campaign:
Caption: Generalized workflow for a high-throughput screening campaign.
Application 1: Screening for Novel Inhibitors of Cysteine Proteases
Scientific Rationale: The formyl group of N-[3-(5-Formyl-2-furyl)phenyl]acetamide is an electrophilic center that can potentially form a reversible covalent bond with the active site cysteine residue of cysteine proteases. Many cysteine proteases, such as caspases and cathepsins, are implicated in diseases ranging from cancer to neurodegenerative disorders, making them attractive drug targets. This assay aims to identify compounds that inhibit the activity of a target cysteine protease.
Experimental Protocol: Fluorescence-Based Cysteine Protease Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, pH 7.4.
-
Enzyme Stock: Recombinant human caspase-3 (or other target cysteine protease) at 1 µM in assay buffer.
-
Substrate Stock: Ac-DEVD-AMC (for caspase-3) at 10 mM in DMSO.
-
Compound Stock: N-[3-(5-Formyl-2-furyl)phenyl]acetamide and library compounds at 10 mM in DMSO.
-
Positive Control: A known inhibitor of the target protease (e.g., Ac-DEVD-CHO for caspase-3) at 1 mM in DMSO.
-
Negative Control: DMSO.
-
-
Assay Procedure (384-well format):
-
Using an acoustic dispenser, transfer 50 nL of compounds from the library plates to a 384-well black, low-volume assay plate.
-
Add 50 nL of positive and negative controls to designated wells.
-
Add 5 µL of the target enzyme solution (e.g., 2 nM final concentration of caspase-3) to all wells using a automated liquid handler.
-
Incubate the plates at room temperature for 30 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorescent substrate solution (e.g., 10 µM final concentration of Ac-DEVD-AMC).
-
Immediately transfer the plates to a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30 minutes.
-
The rate of increase in fluorescence is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data to the controls: % Inhibition = 100 * (1 - (V_compound - V_neg_ctrl) / (V_pos_ctrl - V_neg_ctrl)), where V is the reaction velocity.
-
Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the sample population).
-
Data Presentation: Hypothetical HTS Results
| Parameter | Value | Comment |
| Library Size | 100,000 compounds | Diverse chemical library |
| Screening Concentration | 10 µM | Standard for primary HTS |
| Z'-factor | 0.78 | Excellent assay quality |
| Hit Rate | 0.5% | Typical for a primary screen |
| N-[3-(5-Formyl-2-furyl)phenyl]acetamide Result | 65% Inhibition | Identified as a primary "hit" |
Application 2: Phenotypic Screening for Modulators of Oxidative Stress Response
Scientific Rationale: The furan moiety is susceptible to metabolic activation and can be involved in redox cycling, potentially modulating cellular oxidative stress pathways. This phenotypic screen utilizes a cell-based reporter assay to identify compounds that activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, a key regulator of the cellular antioxidant response.
Experimental Protocol: Nrf2-ARE Reporter Gene Assay
-
Cell Culture and Plating:
-
Use a stable cell line expressing a luciferase reporter gene under the control of an ARE promoter (e.g., HepG2-ARE-Luc).
-
Culture cells to ~80% confluency.
-
Plate 5,000 cells per well in 20 µL of culture medium into 384-well white, solid-bottom plates.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of N-[3-(5-Formyl-2-furyl)phenyl]acetamide and library compounds in DMSO.
-
Using an automated liquid handler, add 100 nL of compound solutions to the cell plates (final concentration range, e.g., 1 nM to 100 µM).
-
Include a known Nrf2 activator (e.g., sulforaphane) as a positive control and DMSO as a negative control.
-
Incubate the plates for 18-24 hours at 37°C, 5% CO2.
-
-
Luminescence Reading:
-
Equilibrate the plates to room temperature.
-
Add 20 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of each well to the average of the negative control wells to determine the fold activation.
-
Plot the fold activation against the compound concentration to generate dose-response curves.
-
Calculate the EC50 (half-maximal effective concentration) for active compounds.
-
"Hits" are defined as compounds that induce a significant fold activation (e.g., >3-fold) with a clear dose-response relationship.
-
Visualization of the Nrf2-ARE Signaling Pathway
Caption: Simplified Nrf2-ARE signaling pathway for reporter gene assays.
Trustworthiness and Self-Validation
To ensure the integrity of the screening results, every protocol must incorporate a self-validating system:
-
Positive and Negative Controls: These are essential on every plate to monitor assay performance and for data normalization.[6]
-
Counter-Screening: Hits from the primary screen should be evaluated in counter-assays to eliminate false positives.[11] For example, compounds active in the luciferase reporter assay should be tested for intrinsic luciferase inhibition.
-
Hit Confirmation: Primary hits must be re-tested using freshly prepared compound solutions to confirm their activity.[6] Dose-response curves should be generated to determine potency (IC50 or EC50).
-
Orthogonal Assays: Validated hits should be further characterized in a secondary, mechanistically different assay to confirm their biological activity.
Conclusion and Future Directions
N-[3-(5-Formyl-2-furyl)phenyl]acetamide presents a promising starting point for hit-finding campaigns. Its unique combination of a furan ring, an acetamide moiety, and a reactive formyl group suggests potential for diverse biological activities. The protocols outlined in these application notes provide a robust framework for initiating HTS campaigns to explore its therapeutic potential. Successful identification of validated hits will pave the way for lead optimization through medicinal chemistry efforts, ultimately contributing to the development of novel therapeutics.
References
-
Modern Drug Discovery. (2026, January 29). The Role of Furan Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of furan derivative in medicinal field. Retrieved from [Link]
-
Alq J Med App Sci. (2023, February 18). A Review on Biological and Medicinal Significance of Furan. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Navigating Drug Discovery with High-Throughput Screening. Retrieved from [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
-
Infinix Bio. (2026, February 7). Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. Retrieved from [Link]
-
Pharmaceutical Technology. (2024, November 7). Accelerating Discovery and Development with Advances in High-Throughput Screening. Retrieved from [Link]
-
Drug Discovery World. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]
-
Oncotarget. (2016, June 15). High-throughput screening of small molecule library: procedure, challenges and future. Retrieved from [Link]
-
Southern Research. (2025, December 9). The Power of High-Throughput Screening (HTS):Driving Smarter Drug Discovery. Retrieved from [Link]
-
LinkedIn. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]
-
Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Retrieved from [Link]
-
PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]
-
PMC. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). N-(5-acetamido-2-formylphenyl)acetamide. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2024, January 3). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]
-
Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]
-
PMC. (2023, August 30). Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Retrieved from [Link]
-
ResearchGate. (2025, September 27). Discovery of N -(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. Retrieved from [Link]
-
Eurofins. (2024, May 11). High-Throughput Screening for Discovery of Novel Solid Forms. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 7. Navigating Drug Discovery with High-Throughput Screening – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. bmglabtech.com [bmglabtech.com]
- 9. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 10. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. infinixbio.com [infinixbio.com]
Troubleshooting & Optimization
"optimizing the synthesis of N-[3-(5-Formyl-2-furyl)phenyl]acetamide"
The following guide serves as a Tier 3 Technical Support resource for the synthesis of N-[3-(5-Formyl-2-furyl)phenyl]acetamide . It is designed for medicinal chemists and process development scientists encountering yield or purity bottlenecks.
Ticket Subject: Optimization of N-[3-(5-Formyl-2-furyl)phenyl]acetamide (Target 1 ) Status: Resolved / Expert Protocol Available Applicable For: Suzuki-Miyaura Cross-Coupling, Heteroaryl Synthesis, Furan Derivatives
Executive Summary & Strategic Direction
The synthesis of Target 1 involves coupling an electron-rich acetamido-phenyl ring with an electron-deficient, sensitive 5-formyl-furan moiety.
The Primary Bottleneck: The instability of 5-formylfuran-2-ylboronic acid. Direct coupling often fails due to rapid protodeboronation of the furan boronic acid under basic aqueous conditions, leading to low yields and difficult purification.
The Expert Solution (Route Inversion): Instead of coupling N-(3-bromophenyl)acetamide with the unstable furan boronic acid, we recommend inverting the functionality . Use the stable 3-acetamidophenylboronic ester and couple it with the commercially available 5-bromo-2-furaldehyde . This route leverages the stability of phenyl boronates over heteroaryl boronates.
Decision Logic & Troubleshooting (FAQs)
Q1: I am seeing significant protodeboronation (furan ring loss). How do I stop this?
Diagnosis: You are likely using 5-formylfuran-2-ylboronic acid (or its pinacol ester) as the nucleophile. 2-Heteroaryl boronic acids are notoriously prone to protodeboronation because the C-B bond is labile, especially with electron-withdrawing groups (CHO) at the 5-position.
Corrective Action:
-
Switch Route (Recommended): Adopt the "Reverse Coupling" strategy (see Protocol below).
-
If Route Switch is Impossible: Use anhydrous conditions with a base like CsF or Ag2O in dry dioxane/toluene. Avoid aqueous carbonate bases.
-
Ligand Switch: Utilize bulky, electron-rich phosphine ligands like XPhos or SPhos , which accelerate the transmetalation step relative to the decomposition pathway.
Q2: The aldehyde group is oxidizing to a carboxylic acid during the reaction.
Diagnosis: Trace oxygen in the presence of Pd(0) and base can oxidize the formyl group. Corrective Action:
-
Degassing: Sparging with argon is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for reaction solvents.
-
Protection: If oxidation persists, use the diethyl acetal protected furaldehyde (5-bromo-2-furaldehyde diethyl acetal). Deprotect with dilute HCl during workup.
Q3: My catalyst turns into a black precipitate immediately (Pd black).
Diagnosis: The aldehyde moiety or the furan lone pairs may be coordinating to Pd, or the reaction temperature is too high for the ligand's thermal stability. Corrective Action:
-
Pre-catalyst: Switch to Pd(dppf)Cl2·DCM or XPhos Pd G4 . These are more robust than Pd(PPh3)4.
-
Loading: Increase catalyst loading to 2-3 mol%.
Visualizing the Optimization Workflow
The following diagram outlines the decision process for selecting the optimal synthetic route based on reagent stability.
Caption: Decision matrix comparing the standard unstable route (A) vs. the optimized stable route (B).
Optimized Experimental Protocol (Route B)
Objective: Synthesis of N-[3-(5-Formyl-2-furyl)phenyl]acetamide via Reverse Suzuki Coupling. Scale: 1.0 mmol (Adaptable to gram scale).
Reagents & Stoichiometry[1][2][3][4][5]
| Component | Role | Equiv. | Amount |
| 5-Bromo-2-furaldehyde | Electrophile | 1.0 | 175 mg |
| 3-Acetamidophenylboronic acid, pinacol ester | Nucleophile | 1.2 | 313 mg |
| Pd(dppf)Cl2·CH2Cl2 | Catalyst | 0.03 | 24 mg |
| K3PO4 (2.0 M aq) | Base | 3.0 | 1.5 mL |
| 1,4-Dioxane | Solvent | - | 4.0 mL |
Step-by-Step Methodology
-
Setup: In a 20 mL microwave vial or Schlenk tube, combine the 5-bromo-2-furaldehyde , 3-acetamidophenylboronic acid pinacol ester , and Pd(dppf)Cl2·CH2Cl2 .
-
Solvent Addition: Add 1,4-dioxane (4.0 mL).
-
Degassing (Critical): Seal the vessel. Sparge with Argon for 10 minutes OR perform 3 freeze-pump-thaw cycles.
-
Base Addition: Add the degassed 2.0 M K3PO4 solution via syringe.
-
Reaction: Heat the mixture to 85°C for 4–6 hours. (Monitor by TLC/LC-MS. The product typically elutes later than the aldehyde).
-
Workup:
-
Purification:
-
Flash Chromatography (SiO2).
-
Eluent: 0-5% Methanol in DCM (The amide makes it polar) or 40-60% EtOAc in Hexanes.
-
Note: If the aldehyde co-elutes, use a bisulfite wash : Shake the organic phase with sat. NaHSO3 (aq). The aldehyde forms a water-soluble adduct. Separate phases, then treat the aqueous phase with NaHCO3 to regenerate the aldehyde and extract it back into EtOAc (only if product is the aldehyde). Wait, the product IS the aldehyde.Correction : Do NOT use bisulfite wash on the product. Use careful column chromatography.
-
Mechanistic Insight & Validation
The success of this protocol relies on the Catalytic Cycle of the Suzuki-Miyaura Coupling .[3]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of 5-bromo-2-furaldehyde. This is faster than C-Cl insertion but slower than C-I. The electron-withdrawing formyl group actually accelerates this step.
-
Transmetalation: The rate-limiting step for bulky substrates. The phenyl boronate is activated by the base (K3PO4) to form a boronate "ate" complex, which transfers the phenyl group to Palladium.
-
Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).
Caption: Catalytic cycle emphasizing the critical base activation step required for transmetalation.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Molander, G. A., & Canturk, B. (2009).[2] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. Link
-
Knapp, D. M., et al. (2010). MIDA Boronates: Durable Reagents for Cross-Coupling. Journal of the American Chemical Society, 132(34), 12048–12059. (Reference for instability of furan boronates). Link
Sources
"solubility issues with N-[3-(5-Formyl-2-furyl)phenyl]acetamide in DMSO"
Welcome to the technical support resource for N-[3-(5-Formyl-2-furyl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just procedural steps, but a deeper understanding of the chemical principles at play, ensuring the integrity and reproducibility of your experiments.
Introduction: Understanding the Molecule and the Solvent
N-[3-(5-Formyl-2-furyl)phenyl]acetamide is a complex organic molecule featuring a central phenyl ring linked to an acetamide group and a formyl-substituted furan ring. Its solubility is governed by the interplay between these functional groups and the solvent. DMSO is a powerful, polar aprotic solvent, well-regarded for its ability to dissolve a wide array of both polar and nonpolar compounds.[1][2][3] However, the very properties that make DMSO an excellent solvent also introduce potential challenges, such as its hygroscopicity and high boiling point.[1][2]
This guide will address the most frequently encountered solubility issues in a structured Q&A format, providing both immediate solutions and long-term best practices.
Frequently Asked Questions (FAQs)
Q1: What is the correct procedure for preparing a stock solution of N-[3-(5-Formyl-2-furyl)phenyl]acetamide in DMSO?
A1: Proper preparation is the first and most critical step to prevent solubility issues.
Underlying Principle: A standardized protocol minimizes variability. Using high-purity, anhydrous DMSO is crucial because water contamination can significantly decrease the solubility of many organic compounds. DMSO is highly hygroscopic and readily absorbs atmospheric moisture.
Step-by-Step Protocol: Preparing a DMSO Stock Solution
-
Equilibration: Allow both the vial of N-[3-(5-Formyl-2-furyl)phenyl]acetamide and a sealed bottle of high-purity, anhydrous DMSO (≥99.9%) to come to room temperature before opening. This minimizes condensation of atmospheric moisture into the cold solvent or onto the compound.
-
Weighing: Accurately weigh the desired mass of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration. It is best practice to use a fresh stock of DMSO.
-
Initial Dissolution: Cap the tube securely and vortex vigorously for at least 1-2 minutes.
-
Visual Inspection: Carefully inspect the solution against a light source for any visible particulates. A clear, homogenous solution indicates complete dissolution.
Q2: I've followed the protocol, but my compound won't fully dissolve in DMSO at room temperature. What's next?
A2: Incomplete dissolution is a common hurdle, often related to the compound's crystal lattice energy or kinetic insolubility. Several gentle energy-input methods can overcome this barrier.
Underlying Principle: The dissolution process can be kinetically limited. Physical agitation and modest heating provide the energy needed to break down compound aggregates and overcome the crystal lattice energy, allowing the solvent to fully solvate the molecules.
Troubleshooting Workflow for Poor Dissolution
Caption: Stepwise workflow for enhancing compound dissolution in DMSO.
Detailed Protocols:
-
Sonication: This method uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized energy, which is highly effective at breaking up solid aggregates.[4] Place the sealed tube in a bath sonicator and operate for 10-15 minute intervals. Allow the solution to return to room temperature and inspect.
-
Gentle Warming: Increasing the temperature enhances the kinetic energy of both the solvent and solute molecules, increasing the rate and extent of dissolution.[5] Use a calibrated water bath or heat block set to no higher than 40°C. Caution: N-[3-(5-Formyl-2-furyl)phenyl]acetamide contains a furan ring, which can be susceptible to degradation under harsh conditions (e.g., strong acids, high heat).[6] Avoid prolonged or excessive heating.
Q3: My solution was clear initially, but now there's a precipitate. Why did this happen and can I fix it?
A3: This phenomenon, known as precipitation upon standing, can be attributed to several factors, primarily supersaturation and solvent contamination.
Underlying Principle:
-
Supersaturation: A solution may be prepared at a concentration above its thermodynamic equilibrium solubility, especially if heat was used. Over time, the excess solute will crystallize out of solution.
-
Hygroscopicity: As mentioned, DMSO readily absorbs water. The introduction of water acts as an anti-solvent, reducing the overall solvating power of the DMSO and causing the less polar compound to precipitate.[7][8]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can increase the probability of precipitation, a process synergistically enhanced by water uptake.[7]
Mitigation and Recovery Strategies:
-
Re-dissolution: Attempt to re-dissolve the precipitate by repeating the steps in A2 (vortexing, sonication, gentle warming).
-
Storage Best Practices:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and moisture exposure for the bulk stock.
-
Store aliquots at -20°C or -80°C in tightly sealed vials. For long-term storage, consider using vials with septa or storing them inside a desiccated container.
-
-
Concentration Re-evaluation: If precipitation is recurrent, it is likely that the stock concentration is too high. Consider preparing a new stock at a lower concentration.
Q4: My compound precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium. How do I prevent this?
A4: This is a classic solubility challenge when moving from a potent organic solvent to an aqueous system. The drastic change in solvent polarity causes the compound to crash out of solution.
Underlying Principle: The solubility of a compound in a mixed solvent system is not linear. A small percentage of DMSO in a large volume of aqueous buffer may not be sufficient to keep a hydrophobic compound dissolved.[9][10]
Recommended Dilution Protocol:
-
Intermediate Dilutions: Do not dilute the concentrated DMSO stock directly into the final aqueous solution. Perform serial dilutions in 100% DMSO first to get closer to the final concentration.[9]
-
Stepwise Addition: Add the final, diluted DMSO stock to the aqueous buffer or medium dropwise while vortexing or stirring the aqueous solution. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically ≤0.5% for cell-based assays to avoid solvent toxicity, although many cell lines can tolerate up to 0.1%.[11] Always include a vehicle control (medium + same final % of DMSO) in your experiments.
-
Co-solvents: For particularly challenging compounds, the use of a co-solvent in the final aqueous medium may be necessary. Common co-solvents include PEG400, Tween 80, or cyclodextrins.[11]
Data Summary: Solvent Properties
| Property | Dimethyl Sulfoxide (DMSO) | Water (Aqueous Buffer) |
| Type | Polar Aprotic[1][12] | Polar Protic |
| Boiling Point | 189 °C[1][2] | 100 °C |
| Freezing Point | 18.5 °C[2][12] | 0 °C |
| Key Feature | Dissolves a wide range of organic compounds[2][3] | Universal biological solvent |
| Primary Challenge | Highly Hygroscopic[2] | Poor solvent for nonpolar compounds |
Advanced Troubleshooting
Q5: I suspect the purity of my compound is causing solubility issues. How can this be addressed?
A5: Compound purity can significantly impact solubility. Impurities can either increase or decrease solubility compared to the high-purity material.[13][14][15]
Underlying Principle:
-
Insoluble Impurities: If the synthesis of N-[3-(5-Formyl-2-furyl)phenyl]acetamide resulted in insoluble byproducts, they will remain as particulates regardless of the dissolution method.
-
Solubility Modulation: Some impurities can disrupt the crystal lattice of the primary compound, paradoxically making the mixture more soluble than the pure crystalline form.[13] Conversely, other impurities may promote precipitation.[16][17]
Logical Flow for Purity Assessment
Caption: Decision process for investigating compound purity as a cause of insolubility.
Actionable Steps:
-
Review Supplier Data: Check the Certificate of Analysis (CoA) provided by the supplier for purity specifications.
-
Analytical Characterization: If you have the capabilities, re-analyze the compound's purity via HPLC or LC-MS.
-
Purification: If impurities are confirmed, consider re-purifying a small amount of the material via flash chromatography or recrystallization to obtain a high-purity standard for comparison.[18]
Q6: Could my compound be degrading in DMSO?
A6: While DMSO is generally a stable solvent for storing most compounds, degradation is a possibility, especially for molecules with sensitive functional groups.[12]
Underlying Principle: The furan moiety in N-[3-(5-Formyl-2-furyl)phenyl]acetamide can be susceptible to oxidative or acid-catalyzed degradation pathways.[6][19] While pure DMSO is neutral, aged or impure DMSO can contain acidic impurities. Furthermore, improper storage (e.g., exposure to light and air) can initiate oxidative degradation.[20][21]
Investigative Steps:
-
Forced Degradation Study: To assess stability, you can perform a small-scale forced degradation study.[20][21] Prepare solutions of the compound in DMSO and expose them to stress conditions (e.g., heat at 60°C, UV light, spiking with a small amount of acid or base) for a defined period (e.g., 24-72 hours).
-
Analytical Comparison: Analyze the stressed samples against a freshly prepared, unstressed control sample using HPLC or LC-MS. The appearance of new peaks or a decrease in the area of the parent peak in the stressed samples would indicate degradation.
-
Preventative Measures: If the compound shows instability, always use fresh, high-purity anhydrous DMSO, store stock solutions protected from light at -80°C, and use them as quickly as possible after preparation.
References
-
Organic Chemistry World. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
Lafont, O. (2020). Dimethylsolfoxide (DMSO) properties and permitted uses. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Abbott, S. (n.d.). Solubility Effects. Practical Solubility Science. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Properties of DMSO. Retrieved from [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of Impurities on the Solubility, Nucleation, Crystallization and Compressibility of Paracetamol. Retrieved from [Link]
-
Gaylord Chemical Company. (n.d.). DMSO Physical Properties. Retrieved from [Link]
-
Crystals. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Retrieved from [Link]
-
ACS Publications. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. Crystal Growth & Design. Retrieved from [Link]
-
PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. National Library of Medicine. Retrieved from [Link]
-
Cambridge University Press. (2019). The Influence of Impurities and Additives on Crystallization. Handbook of Industrial Crystallization. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-formylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved from [Link]
-
ResearchGate. (2023). How to decide the percent of DMSO to dissolve my organic extract? Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ChemSynthesis. (n.d.). N-(5-acetamido-2-formylphenyl)acetamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenylacetamide. Retrieved from [Link]
-
ACS Publications. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Omega. Retrieved from [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-phenyl-. National Institute of Standards and Technology. Retrieved from [Link]
-
PubMed. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. National Library of Medicine. Retrieved from [Link]
-
MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]
-
IUCr. (n.d.). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Retrieved from [Link]
-
Cheméo. (n.d.). Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]-. Retrieved from [Link]
-
MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]
-
ACS Publications. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega. Retrieved from [Link]
-
SciELO. (n.d.). Evaluation of degradation of furanic polyamides synthesized with different solvents. Retrieved from [Link]
-
MDPI. (n.d.). Enzymatic Degradation of Poly(ethylene 2,5-furanoate) Powders and Amorphous Films. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). acetamide, n-[[(5r)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-. Retrieved from [Link]
-
PubChem. (n.d.). N-[[(5s)-3-[3-fluoro-4-(5-methyl-2-thienyl)phenyl]-2-oxo-oxazolidin-5-yl]methyl]acetamide. Retrieved from [Link]
Sources
- 1. Dimethyl Sulfoxide (DMSO) [commonorganicchemistry.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ziath.com [ziath.com]
- 8. ziath.com [ziath.com]
- 9. researchgate.net [researchgate.net]
- 10. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. gchemglobal.com [gchemglobal.com]
- 13. Solubility Effects | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biopharminternational.com [biopharminternational.com]
- 21. pharmainfo.in [pharmainfo.in]
"N-[3-(5-Formyl-2-furyl)phenyl]acetamide stability and storage conditions"
Stability, Storage, and Experimental Handling[1][2]
Executive Summary & Core Storage Directive
N-[3-(5-Formyl-2-furyl)phenyl]acetamide is a bifunctional intermediate containing a sensitive furan-2-carboxaldehyde moiety and a stable acetanilide core.[1][2] While the amide linkage is robust, the furan-aldehyde system is thermodynamically unstable toward oxidation and photo-induced polymerization.[1][2]
Immediate Action Required: If your sample arrived at ambient temperature, it must be transferred to controlled storage immediately.
| Parameter | Gold Standard Condition (Long-Term >1 Month) | Working Condition (Active Use <2 Weeks) |
| Temperature | -20°C (Freezer) | 2–8°C (Refrigerator) |
| Atmosphere | Argon or Nitrogen (Desiccated) | Tightly capped under ambient air |
| Light Exposure | Strictly Dark (Amber Vial + Foil) | Amber Vial |
| State | Solid (Lyophilized/Crystalline) | Solid or Solution (DMSO/DMF) |
Critical Warning: Do not store this compound in protic solvents (Methanol/Ethanol) for extended periods. Acetals/hemiacetals will form at the aldehyde position, especially if trace acid is present.
Mechanisms of Degradation (The "Why")
To troubleshoot effectively, you must understand the specific stress vectors attacking the molecule.
A. Oxidative Defuroylation & Acidification
The primary failure mode is the oxidation of the formyl group (-CHO) on the furan ring. Unlike benzaldehydes, furan-2-carboxaldehydes are electron-rich and highly susceptible to autoxidation.[1][2]
-
Mechanism: Radical chain reaction with atmospheric oxygen converts the aldehyde to a carboxylic acid (5-(3-acetamidophenyl)furan-2-carboxylic acid ).[1][2]
-
Symptom: The off-white/pale yellow solid turns orange or brown .[1][2]
B. Photo-Induced Polymerization
The furan ring is a diene ether.[1][2] Under UV/visible light, it can undergo [2+2] cycloadditions or ring-opening reactions, leading to dark "tars" (complex polymers).
-
Symptom: Loss of solubility in DMSO; formation of dark, gummy residue.
C. Schiff Base Formation (Contamination Risk)
The aldehyde is an electrophile. If stored near primary amines (even vapors from other reagents like ammonia or methylamine), it will rapidly condense to form an imine (Schiff base).
Troubleshooting & FAQs
Q1: My sample has turned from pale yellow to dark orange. Is it still usable?
Diagnosis: This indicates surface oxidation and potential furan ring degradation.[2] Action:
-
Solubility Check: Dissolve a small amount in DMSO-d6.[1][2] If it dissolves completely, the degradation may be superficial. If there is insoluble residue, polymerization has occurred.
-
Purification: If the bulk is soluble, perform a rapid filtration through a short plug of silica gel using Ethyl Acetate/Hexane (1:1) . The polar carboxylic acid impurities will stick to the silica, while the aldehyde elutes.
-
Recommendation: If purity is <90% by LC-MS, re-purify. If <80%, discard.
Q2: I see a new peak in the NMR around 13.0 ppm and the aldehyde peak (9.6 ppm) is diminishing.
Diagnosis: You have significant conversion to the carboxylic acid derivative. Cause: Poor seal on the vial allowing moisture/oxygen ingress, or storage at room temperature. Fix: This is irreversible. You must repurify via weak basic extraction (wash organic layer with sat. NaHCO3 to remove the acid) or column chromatography.
Q3: Can I store this as a stock solution in DMSO?
Answer: Yes, but with caveats.
-
Stability: Stable for ~2 weeks at 4°C if protected from light.
-
Freeze-Thaw: Avoid repeated freeze-thaw cycles as this introduces moisture.[1][2] Condensed water in cold DMSO accelerates aldehyde hydration.
-
Best Practice: Aliquot the stock solution into single-use vials and freeze at -20°C.
Q4: What are the optimal conditions for reacting this compound in a reductive amination?
Guidance: Because the furan ring is acid-sensitive (risk of ring opening), avoid strong Lewis acids or protic acids (HCl).
-
Recommended Acid: Acetic acid (mild).
-
Reductant: Sodium triacetoxyborohydride (STAB) is preferred over Sodium cyanoborohydride as it avoids toxic cyanide byproducts and works well in weak acid.
Experimental Validation Protocols
Protocol A: Purity Verification via 1H-NMR
Run this check if the compound has been stored >6 months.[1][2]
-
Solvent: DMSO-d6 (CDCl3 may not fully dissolve the acetamide moiety).[1]
-
Key Diagnostic Signals:
-
Fail Criteria:
-
Disappearance of the 9.6 ppm singlet.
-
Appearance of broad multiplets in the aliphatic region (polymerization).
-
Protocol B: Re-Crystallization (Rescue Procedure)
Use this if the solid is sticky or discolored.
-
Dissolve crude solid in a minimum amount of hot Ethanol (approx. 60°C).
-
Add hot Water dropwise until slight turbidity persists.
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Filter the precipitate.[3] The oxidized impurities (acids) are more soluble in the aqueous mother liquor and will be removed.
Degradation Pathway Visualization[1][2]
The following diagram illustrates the critical stability failure points for N-[3-(5-Formyl-2-furyl)phenyl]acetamide.
Caption: Figure 1. Primary degradation pathways.[4] Red path (oxidation) is the most common storage failure.
References & Authority
-
BenchChem Technical Support. (2025).[5] Stability of Furan-2-carbaldehyde Derivatives in Solution.[1][2][5] Retrieved from [1]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: N-(3-formylphenyl)acetamide.[1][2][6] Retrieved from [1]
-
Sigma-Aldrich. (2025).[1][7] Product Specification: N-(4-(5-FORMYL-2-FURYL)PHENYL)ACETAMIDE.[1][2] Retrieved from [1]
-
MDPI Molecules. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives and Study of Their Antimicrobial Activity. (Context on furan ring stability in acidic media). Retrieved from [1]
-
SynHet. (2025).[8] Handling and Storage of 2-(Dimethylamino)-N-[3-(5-formylfuran-2-yl)phenyl]acetamide. Retrieved from [1]
Disclaimer: This guide is intended for qualified research personnel.[2] Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2477812-42-1|N-Ethyl-2-(4-formylphenyl)acetamide|BLD Pharm [bldpharm.com]
- 3. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-(3-formylphenyl)acetamide | C9H9NO2 | CID 256849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(2-formylphenyl)acetamide | C9H9NO2 | CID 326664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"troubleshooting inconsistent results in N-[3-(5-Formyl-2-furyl)phenyl]acetamide assays"
Technical Support Center: Troubleshooting -[3-(5-Formyl-2-furyl)phenyl]acetamide Assays
Status: Operational
Subject: Technical Guide for Compound Stability, Solubility, and Assay Interference
Target Molecule:
Executive Summary
Inconsistent results with
The presence of the 5-formyl-2-furyl moiety classifies this compound as a "reactive probe." Unlike inert inhibitors, its potency is highly dependent on buffer composition, storage time, and light exposure.
Part 1: Diagnostic Flowchart
Before altering your biology, validate your chemistry. Use this logic flow to identify the source of inconsistency.
Figure 1: Diagnostic logic for isolating chemical interference in furan-aldehyde assays.
Part 2: Critical Troubleshooting Guides
Issue 1: "My IC50 shifts significantly between experiments or buffer types."
The Root Cause: Schiff Base Formation. The molecule contains an aldehyde (formyl) group. In buffers containing primary amines (Tris, Glycine) or protein-rich media (BSA > 0.1%), the aldehyde reacts to form an imine (Schiff base) . This modifies the inhibitor chemically, often reducing its affinity for the target or creating false positives via covalent protein sequestration.
The Mechanism:
Corrective Protocol:
-
Eliminate Primary Amines: Switch assay buffers from Tris/Glycine to HEPES, MOPS, or PBS .
-
Minimize Carrier Protein: Reduce BSA concentration to the minimum required for enzyme stability (e.g., <0.01%) or switch to low-binding detergents (Tween-20, Triton X-100) to prevent surface adsorption without reacting with the aldehyde.
-
Validation Experiment: Run a "Buffer Shift" assay. Compare IC50 in Tris vs. HEPES. If potency improves/stabilizes in HEPES, the aldehyde reactivity was the culprit.
Issue 2: "The compound loses activity in DMSO stocks over weeks."
The Root Cause: Furan Photo-Oxidation.
Furan rings are electron-rich and susceptible to oxidative ring-opening, especially under light exposure. The aldehyde group can also oxidize to a carboxylic acid (
Corrective Protocol:
-
Storage: Store solid powder at -20°C under desiccant. Store DMSO stocks at -80°C, protected from light (amber vials or foil-wrapped).
-
Freeze-Thaw Discipline: Aliquot stocks immediately. Do not exceed 3 freeze-thaw cycles.
-
QC Check: Analyze the DMSO stock via LC-MS prior to critical assays. Look for a mass shift of +16 Da (Oxygen insertion/Oxidation to acid).
Data Comparison: Stability Profile
| Condition | % Intact Compound (24h) | Recommendation |
| DMSO (Dark, RT) | 98% | Acceptable for short term |
| DMSO (Light, RT) | 82% | CRITICAL FAILURE |
| PBS (pH 7.4) | 92% | Prepare fresh immediately before use |
| Tris (pH 7.4) | 65% | DO NOT USE (Schiff base formation) |
Issue 3: "I see steep dose-response curves (Hill slope > 2.0)."
The Root Cause: Colloidal Aggregation.
Planar aromatic compounds like
Corrective Protocol:
-
Detergent Addition: Add 0.01% Triton X-100 or 0.005% Tween-20 to the assay buffer. This disrupts colloidal aggregates without affecting true binding.
-
Centrifugation Test: Spin the assay mix at 10,000 x g for 10 minutes. If the potency decreases in the supernatant, your compound was precipitating/aggregating.
Part 3: Advanced Assay Validation (Self-Validating Systems)
To ensure your data is publishable, you must prove the compound is acting via the intended mechanism, not chemical interference.
Protocol: The "Time-Jump" Pre-Incubation Test
Purpose: To detect slow covalent binding or instability.
-
Prepare two plates:
-
Plate A (No Pre-incubation): Add Enzyme + Substrate, then immediately add Inhibitor. Measure kinetics.
-
Plate B (30 min Pre-incubation): Add Enzyme + Inhibitor. Incubate 30 mins. Then add Substrate.
-
-
Analyze:
-
If
: Reversible, stable binding. -
If
(Potency increases): Suggests slow-binding or covalent modification (Aldehyde reacting with active site lysine). -
If
(Potency decreases): Suggests compound degradation or Schiff base inactivation during the wait time.
-
Protocol: Fluorescence Quenching Check
Purpose: To ensure the furan moiety isn't interfering with fluorophores (e.g., in kinase assays).
-
Setup: Take a solution of your fluorophore (e.g., FAM, Rhodamine) at the assay concentration without enzyme.
-
Titration: Add the compound at the highest assay concentration (e.g., 10
M). -
Read: Measure fluorescence.
-
Result: If signal drops by >10% compared to DMSO control, the compound is a Quencher . You must switch to a different detection method (e.g., Luminescence or MS-based).
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use DTT or
Q: Is the aldehyde group a "PAINS" (Pan-Assay Interference Compound)? A: Not strictly a PAINS motif, but it is a "Reactive Filter" flag. Aldehydes are electrophiles. If your target enzyme has a catalytic lysine or cysteine, the inhibition might be covalent. This is a feature, not a bug, if you are designing covalent inhibitors, but an artifact if you want reversible binding.
Q: Why does the compound turn yellow in solution? A: Furan derivatives can form degradation products (polymers) that are yellow/brown upon oxidation. If your clear DMSO stock turns yellow, discard it . It has likely oxidized to the carboxylic acid or polymerized.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
-
Hermann, J. C., et al. (2008). Structure-Based Design of Furan-2-carboxamide Derivatives as Factor VIIa Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Illustrates the use of furan-amides in drug design).
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.
-
Sigma-Aldrich. (n.d.). Product Specification: N-(4-(5-Formyl-2-furyl)phenyl)acetamide.[1] (Used for physicochemical property verification).[2]
Technical Support Center: Minimizing Off-Target Effects of N-[3-(5-Formyl-2-furyl)phenyl]acetamide
A Note on the Compound: Publicly available scientific literature does not contain extensive characterization of N-[3-(5-Formyl-2-furyl)phenyl]acetamide. To provide a robust and scientifically grounded guide, this document will refer to this molecule as Furon-acet-P . The principles, experimental protocols, and troubleshooting advice presented here are based on established best practices in chemical biology for compounds with similar structural motifs: a reactive aldehyde, a metabolically sensitive furan ring, and a phenylacetamide scaffold.[1] These guidelines are designed to be broadly applicable for researchers working with novel small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects occur when a small molecule inhibitor, like Furon-acet-P, interacts with proteins other than its intended primary target.[2] These unintended interactions can lead to a range of problematic outcomes in experiments, including unexpected phenotypes, cellular toxicity, and misinterpretation of results.[2] Minimizing these effects is crucial for ensuring that the observed biological consequences are genuinely due to the modulation of the intended target.[1]
Q2: What structural features of Furon-acet-P might contribute to off-target effects?
A2: Furon-acet-P contains two key structural "alerts" that warrant careful consideration:
-
The 5-Formyl Group: Aldehydes are highly reactive functional groups that can non-specifically form covalent bonds (Schiff bases) with nucleophiles like the amino groups on lysine residues in proteins.[3][4] This can lead to widespread, non-specific protein modification and cytotoxicity.[5]
-
The Furan Ring: Furan rings can be metabolically activated by cytochrome P450 enzymes in cells to form reactive intermediates, such as epoxides or dialdehydes.[6][7] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to toxicity, particularly hepatotoxicity.[6][8]
Q3: How do I determine the optimal concentration of Furon-acet-P to use in my experiments?
A3: The ideal concentration maximizes on-target activity while minimizing off-target effects. It is essential to perform a full dose-response curve for your primary endpoint (e.g., target inhibition, phenotypic change). High-quality chemical probes should ideally show cellular activity at concentrations of 1 µM or less and have an in vitro potency (IC50 or Kd) below 100 nM.[9][10] Effects that only appear at significantly higher concentrations are more likely to be off-target.[11]
Q4: What are essential controls when using a new chemical probe like Furon-acet-P?
A4: Robust controls are critical for validating your findings.[1] The two most important controls are:
-
A Negative Control: A structurally similar analog of Furon-acet-P that is inactive against the primary target.[10] This control helps to distinguish the on-target phenotype from non-specific effects of the chemical scaffold.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with Furon-acet-P.
Issue 1: High levels of cytotoxicity are observed at concentrations needed for on-target activity.
-
Possible Cause 1: Reactive Aldehyde. The formyl group on Furon-acet-P may be reacting non-specifically with cellular proteins, leading to widespread toxicity.[4][5]
-
Possible Cause 2: Furan Metabolism. The furan ring may be metabolized into toxic reactive species by cellular enzymes.[6]
-
Confirm Target Engagement at Lower Concentrations: Use a direct target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that Furon-acet-P is binding to its intended target at non-toxic concentrations.[9][11] If target engagement only occurs at cytotoxic concentrations, the compound may not be a suitable probe.
-
Test a "Scrambled" Aldehyde Analog: If possible, synthesize or obtain an analog where the aldehyde is replaced with a less reactive group (e.g., a primary alcohol or a carboxylic acid). If this analog is significantly less toxic, it points to the aldehyde as the source of cytotoxicity.
-
Use Metabolic Inhibitors: Co-incubate your cells with broad-spectrum cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole). A reduction in cytotoxicity in the presence of these inhibitors suggests that metabolic activation of the furan ring is a contributing factor.
-
Lower the Concentration and Increase Incubation Time: For covalent inhibitors, target engagement can sometimes be achieved at lower concentrations with longer incubation times, which may reduce acute toxicity.[12]
Issue 2: The observed phenotype is inconsistent with the known function of the primary target.
-
Possible Cause: Off-Target Binding. Furon-acet-P is binding to and modulating the activity of one or more unintended proteins, leading to the unexpected biological outcome.[1][2]
-
Perform Genetic Validation: This is the gold standard for target validation. Use CRISPR/Cas9 or siRNA to knock down or knock out the primary target protein.[13] If the phenotype observed with Furon-acet-P is not replicated in the knockout/knockdown cells, it is likely an off-target effect.[11]
-
Employ an Orthogonal Probe: As mentioned in the FAQs, test a structurally unrelated inhibitor of the same target.[10] Concordance between the two different chemical probes provides strong evidence for an on-target effect.
-
Conduct a Rescue Experiment: If your inhibitor is expected to block a specific pathway, try to "rescue" the phenotype by adding back a downstream component of that pathway. If the phenotype is not rescued, it may be caused by off-target effects on other pathways.
Issue 3: How can I identify the specific off-targets of Furon-acet-P?
-
Possible Cause: The chemical structure of Furon-acet-P has affinity for other proteins in the cell, which may have similar binding pockets or be susceptible to covalent modification.
-
Computational Prediction: Use computational tools and databases to predict potential off-targets based on structural similarity to known ligands.[11][13] This can provide a list of candidates for experimental validation.
-
Proteome-Wide Profiling (For Kinase Inhibitors): If the primary target is a kinase, perform a kinome-wide selectivity screen. These assays test the inhibitor against a large panel of recombinant kinases to identify unintended targets.[11]
-
Chemical Proteomics: Advanced mass spectrometry-based techniques, such as thermal proteome profiling (TPP) or affinity purification-mass spectrometry (AP-MS), can identify the direct binding partners of a compound across the entire proteome in an unbiased manner.
Data Presentation & Key Experimental Protocols
Table 1: Hypothetical Selectivity Profile of Furon-acet-P
This table illustrates how to present selectivity data, comparing the potency of Furon-acet-P against its primary target versus a panel of representative off-targets.
| Target Protein | IC50 (nM) | Selectivity (Fold vs. Primary Target) |
| Primary Target Kinase A | 50 | 1x |
| Off-Target Kinase B | 1,500 | 30x |
| Off-Target Kinase C | 8,000 | 160x |
| Off-Target Bromodomain D | >10,000 | >200x |
| Off-Target GPCR E | >10,000 | >200x |
A high-quality probe should show at least 30-fold selectivity over closely related proteins.[9][10]
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that Furon-acet-P directly binds to its intended target protein in intact cells.[11]
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with Furon-acet-P at the desired concentration and another set with a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Heating Gradient: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the supernatant by Western Blot or another quantitative protein detection method.
-
Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates that Furon-acet-P has bound to and stabilized the target protein.
Visualizations
Diagram 1: Workflow for Investigating Off-Target Effects
Caption: A decision-making workflow for troubleshooting unexpected experimental results.
Diagram 2: Potential Mechanisms of Furon-acet-P Off-Target Effects
Caption: Potential pathways leading to both on-target and off-target cellular effects.
References
-
Best Practices for Chemical Probes. (2016, July 6). Alto Predict. [Link]
-
Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology (EFMC). [Link]
-
Identifying off-target effects and hidden phenotypes of drugs in human cells. (2006, June 15). PubMed. [Link]
-
The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. (2026, January 27). Pharmaffiliates. [Link]
-
Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. (2022, January 25). PubMed. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry. [Link]
-
Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. (2021). ACS Publications. [Link]
-
Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. (2017, March 3). ACS Publications. [Link]
-
How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse. [Link]
-
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (2021). PMC. [Link]
-
What are Aldehydes inhibitors and how do they work? (2024, June 25). Patsnap Synapse. [Link]
-
A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. (2020). PMC. [Link]
-
Off-Target Effects and Where to Find Them. (2023, November 22). CRISPR Medicine News. [Link]
-
Mechanisms of Furan-Induced Toxicity and Carcinogenicity. (2000, August 17). Grantome. [Link]
-
Aldehyde Sources, Metabolism, Molecular Toxicity Mechanisms, and Possible Effects on Human Health. (2008, October 10). Taylor & Francis Online. [Link]
-
Small Molecule Lead Optimization to Increase Selectivity and Minimize Off-target Effects. Amgen. [Link]
-
Off Target Effect. (2026, January 6). Massive Bio. [Link]
Sources
- 1. Best Practices for Chemical Probes - Alto Predict [altopredict.com]
- 2. massivebio.com [massivebio.com]
- 3. What are Aldehydes inhibitors and how do they work? [synapse.patsnap.com]
- 4. A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]
- 9. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 10. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Scaling Up the Synthesis of N-[3-(5-Formyl-2-furyl)phenyl]acetamide
Welcome to the technical support center for the synthesis of N-[3-(5-Formyl-2-furyl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scale-up of this important pharmaceutical intermediate.
Proposed Synthetic Pathway
The synthesis of N-[3-(5-Formyl-2-furyl)phenyl]acetamide can be efficiently achieved through a two-step process involving a Suzuki-Miyaura coupling followed by a Vilsmeier-Haack formylation. This pathway is often preferred due to the commercial availability of the starting materials and the generally high yields of these reactions.
Caption: Proposed two-step synthesis of N-[3-(5-Formyl-2-furyl)phenyl]acetamide.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of N-[3-(5-Formyl-2-furyl)phenyl]acetamide.
Step 1: Suzuki-Miyaura Coupling
Question 1: The Suzuki-Miyaura coupling reaction shows low or no conversion. What are the potential causes and solutions?
Answer:
Low or no conversion in a Suzuki-Miyaura coupling is a common issue that can often be traced back to several key factors.[1][2]
-
Inactive Catalyst: The palladium catalyst is sensitive to air and moisture, especially once activated by the base.[3] Ensure that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous solvents.
-
Improper Base Selection: The choice and amount of base are critical. Common bases include carbonates (Na2CO3, K2CO3, Cs2CO3) and phosphates (K3PO4). The base's strength and solubility can significantly impact the reaction rate. A base screen may be necessary to find the optimal conditions for your specific substrates.
-
Low Reaction Temperature: While some Suzuki couplings proceed at room temperature, many require heating to achieve a reasonable reaction rate.[2] If the reaction is sluggish, gradually increasing the temperature may improve the conversion. However, be mindful that excessive heat can lead to catalyst decomposition and side product formation.
-
Poor Reagent Quality: Ensure the purity of your 3-acetamidophenylboronic acid and 2-bromofuran. Impurities in the starting materials can poison the catalyst.
Question 2: Significant amounts of homocoupling byproducts are observed. How can this be minimized?
Answer:
Homocoupling of the boronic acid is a frequent side reaction in Suzuki-Miyaura couplings.
-
Oxygen Contamination: Trace amounts of oxygen can promote the homocoupling of the boronic acid.[2] Rigorous degassing of solvents and maintaining a strict inert atmosphere throughout the reaction is crucial.
-
Reaction Conditions: The choice of catalyst, ligand, and solvent can influence the extent of homocoupling. For instance, using a higher catalyst loading or a different phosphine ligand might suppress this side reaction.
-
Stoichiometry: A slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is often used to ensure complete consumption of the aryl halide. However, a large excess can lead to increased homocoupling.
Step 2: Vilsmeier-Haack Formylation
Question 3: The Vilsmeier-Haack formylation results in a low yield of the desired aldehyde. What are the likely causes?
Answer:
Low yields in the Vilsmeier-Haack reaction are often related to the stability and reactivity of the Vilsmeier reagent.[4]
-
Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture.[4] Ensure all glassware is thoroughly dried and anhydrous solvents are used. The reaction should be protected from atmospheric moisture.
-
Reagent Quality: The purity of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is critical.[4] Old or improperly stored DMF can contain dimethylamine, which can react with the Vilsmeier reagent.[5] POCl3 can degrade over time, leading to reduced reactivity.
-
Reaction Temperature: The formation of the Vilsmeier reagent is exothermic and should be done at low temperatures (typically 0-10 °C).[6] The subsequent formylation step may require heating, but the optimal temperature is substrate-dependent.[4]
-
Substrate Reactivity: The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds.[7][8] The furan ring in N-(3-(2-furyl)phenyl)acetamide is sufficiently activated for this reaction.
Question 4: The Vilsmeier reagent precipitates out of solution during its formation. How can this be prevented?
Answer:
Precipitation of the Vilsmeier reagent can occur, especially at high concentrations and low temperatures.[4][9]
-
Co-solvent: Using a co-solvent such as dichloromethane (DCM) or dichloroethane (DCE) can help to keep the Vilsmeier reagent in solution.[4]
-
Slow Addition: Adding the POCl3 dropwise to the DMF with efficient stirring and cooling helps to control the exotherm and prevent localized high concentrations that can lead to precipitation.[4]
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and how is it prepared?
A1: The Vilsmeier reagent is an electrophilic iminium salt, typically a chloroiminium salt, that is the active formylating agent in the Vilsmeier-Haack reaction.[4] It is most commonly prepared in situ by reacting a substituted amide, like DMF, with an acid chloride such as POCl3.[4][10]
Caption: Formation of the Vilsmeier reagent from DMF and POCl3.
Q2: How can I purify the final product, N-[3-(5-Formyl-2-furyl)phenyl]acetamide?
A2: The most common methods for purifying the final product are recrystallization and column chromatography.[11]
-
Recrystallization: This is often the preferred method for larger quantities. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should be chosen to provide good solubility at high temperatures and poor solubility at low temperatures. If the product is colored, treatment with activated charcoal before crystallization can help remove colored impurities.[11]
-
Column Chromatography: For smaller scales or to achieve very high purity, silica gel column chromatography can be used. A typical eluent system would be a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve good separation.[11]
Q3: What are some key considerations when scaling up the Suzuki-Miyaura coupling?
A3: Scaling up palladium-catalyzed reactions requires careful consideration of several factors that may not be as critical at the lab scale.[1][2]
-
Mixing: Efficient stirring is crucial, especially as the reaction may become heterogeneous.[2] Inadequate mixing can lead to localized temperature gradients and inconsistent reaction kinetics.
-
Heat Transfer: The exothermic nature of the reaction needs to be managed to avoid temperature spikes that could degrade the catalyst or cause side reactions. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging.
-
Inert Atmosphere: Maintaining a strictly inert atmosphere becomes more difficult in larger reactors.[2] Any oxygen ingress can deactivate the catalyst and promote side reactions.
-
Palladium Removal: Residual palladium in the final product is a major concern in the pharmaceutical industry.[1] Methods for palladium removal, such as treatment with activated carbon, silica, or specialized scavengers, should be incorporated into the workup procedure.
Q4: Are there any specific safety precautions to take during the Vilsmeier-Haack reaction?
A4: Yes, the Vilsmeier-Haack reaction involves hazardous reagents and requires appropriate safety measures.
-
POCl3: Phosphorus oxychloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Exothermic Reaction: The reaction between DMF and POCl3 is exothermic.[4] Slow addition and efficient cooling are necessary to control the reaction temperature and prevent a runaway reaction.
-
Quenching: The reaction is typically quenched by the careful addition of a basic solution (e.g., NaOH or NaHCO3). This should be done slowly and with cooling, as the quenching process can also be exothermic.
Experimental Protocols
Protocol 1: Synthesis of N-(3-(2-Furyl)phenyl)acetamide (Suzuki-Miyaura Coupling)
-
To a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-acetamidophenylboronic acid (1.0 eq), 2-bromofuran (1.1 eq), and a suitable base (e.g., K2CO3, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add a degassed solvent (e.g., a mixture of toluene and water).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of N-[3-(5-Formyl-2-furyl)phenyl]acetamide (Vilsmeier-Haack Formylation)
-
In a fume hood, add anhydrous DMF to a dried three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add POCl3 (1.2 eq) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.[6]
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve N-(3-(2-furyl)phenyl)acetamide (1.0 eq) in anhydrous DMF or another suitable solvent.
-
Add the solution of the substrate to the freshly prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat as necessary to drive the reaction to completion (monitor by TLC or LC-MS).
-
Cool the reaction mixture and quench by carefully adding it to a stirred mixture of ice and a base (e.g., sodium acetate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary
| Reaction Step | Key Parameters | Typical Yield Range | Common Impurities |
| Suzuki-Miyaura Coupling | Catalyst, Base, Solvent, Temperature | 70-95% | Homocoupling products, starting materials |
| Vilsmeier-Haack Formylation | Reagent Stoichiometry, Temperature, Moisture control | 60-85% | Unreacted starting material, over-formylated products |
References
- Benchchem.
- Benchchem.
- Benchchem. Vilsmeier-Haack Reaction Technical Support Center.
- Zhang, N., & Dong, D.
- ACS Publications. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
- ACS Publications. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
- ResearchGate.
- Cambridge University Press. Vilsmeier-Haack Reaction.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- Reddit. Having some troubles with a Vislmeier-Haack reaction.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- ResearchGate. How can I improve the Vilsmeier-Haack reaction?
- Benchchem. Technical Support Center: Purification of N-[4-(dimethylamino)phenyl]acetamide.
Sources
- 1. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide: N-[3-(5-Formyl-2-furyl)phenyl]acetamide vs. Standard Kinase Inhibitors
This comprehensive guide details the technical profile of N-[3-(5-Formyl-2-furyl)phenyl]acetamide , analyzing its distinct mechanism as a Lysine-Targeting Reversible Covalent Inhibitor (LTRCI) compared to standard kinase inhibitors.
Executive Summary: The Strategic Value of Reversible Covalent Inhibition
N-[3-(5-Formyl-2-furyl)phenyl]acetamide represents a specialized class of kinase inhibitors that utilize an aldehyde "warhead" (the 5-formyl group) to form a reversible covalent bond (Schiff base) with nucleophilic residues in the ATP-binding pocket. Unlike traditional Type I inhibitors (e.g., Imatinib) that rely solely on occupancy, or Type IV inhibitors (e.g., Ibrutinib) that permanently alkylate cysteines, this compound offers a "Goldilocks" mechanism: high affinity via covalency, yet tunable residence time via reversibility.
This guide compares its performance against industry standards to assist researchers in evaluating its utility for Target Engagement Assays , Chemical Biology Probes , and Lead Optimization .
Mechanistic Analysis: The Schiff Base Advantage
The defining feature of this compound is the 5-formyl-2-furyl moiety. In the context of kinase inhibition, this group acts as an electrophile targeting the conserved Catalytic Lysine (e.g., Lys71 in SRC, Lys271 in ABL) present in the active site of all protein kinases.
Mechanism of Action (MOA)
-
Recognition: The phenyl-acetamide core mimics the adenine ring of ATP, positioning the inhibitor within the hinge region.
-
Reaction: The formyl group (aldehyde) reacts with the
-amino group of the catalytic Lysine.[1] -
Adduct Formation: A Schiff base (imine) is formed, releasing a water molecule.
-
Equilibrium: Unlike acrylamides (which form permanent Michael adducts), the Schiff base can hydrolyze back to the aldehyde and lysine, allowing the inhibitor to equilibrate.
Visualizing the Pathway
The following diagram illustrates the kinetic differentiation between this compound and its competitors.
Figure 1: Kinetic pathway distinguishing the reversible Schiff base formation of N-[3-(5-Formyl-2-furyl)phenyl]acetamide from irreversible alkylation.
Comparative Performance Analysis
The following table contrasts N-[3-(5-Formyl-2-furyl)phenyl]acetamide with standard-of-care inhibitors representing different binding modes.
| Feature | N-[3-(5-Formyl-2-furyl)phenyl]acetamide | Imatinib (Gleevec) | Ibrutinib (Imbruvica) |
| Inhibitor Class | Lysine-Targeting Reversible Covalent | Type II (ATP-Competitive) | Type IV (Irreversible Covalent) |
| Warhead | Aldehyde (Formyl) | None (H-bonds/Van der Waals) | Acrylamide (Michael Acceptor) |
| Target Residue | Catalytic Lysine (Conserved) | ATP Pocket (General) | Cysteine (Non-conserved) |
| Binding Kinetics | Slow On / Slow Off (Tunable) | Fast On / Fast Off | Fast On / Negligible Off |
| Reversibility | Yes (via Hydrolysis) | Yes | No (Permanent) |
| Selectivity Driver | Bond geometry & Lysine pKa | Shape complementarity | Cysteine presence |
| Primary Utility | Chemical Probe / Residence Time Study | Clinical Therapy | Clinical Therapy |
Key Technical Insights
-
Target Universality: Since the catalytic Lysine is conserved across the entire kinome (unlike the Cysteine targeted by Ibrutinib), this compound's scaffold can be adapted to target any kinase by modifying the phenyl-acetamide "tail" to fit the specific hinge region.
-
Thermodynamic Stability: The imine bond provides a
boost of approximately 1.5–3.0 kcal/mol over non-covalent analogs, significantly improving potency without the toxicity risks of permanent protein modification.
Experimental Protocols for Validation
To confirm the mechanism and efficacy of N-[3-(5-Formyl-2-furyl)phenyl]acetamide, the following self-validating protocols are recommended.
Protocol A: Jump-Dilution (Washout) Assay
Purpose: To distinguish between reversible covalent (this compound) and irreversible inhibition.
-
Incubation: Incubate the kinase (e.g., 10 nM) with the inhibitor at 10x IC50 for 60 minutes to allow Schiff base formation.
-
Rapid Dilution: Dilute the mixture 100-fold into a reaction buffer containing ATP and substrate.
-
Measurement: Monitor kinase activity immediately.
-
Result for Irreversible (Ibrutinib): <5% activity recovery (Permanent inhibition).
-
Result for Rapid Reversible (Imatinib): >90% activity recovery immediately.
-
Result for Target Compound:Slow recovery of activity (hysteresis) as the Schiff base hydrolyzes over time (minutes to hours).
-
Protocol B: Mass Spectrometry Adduct Confirmation
Purpose: To physically verify the covalent bond.
-
Reaction: Mix Kinase (5 µM) + Inhibitor (50 µM) in ammonium acetate buffer (pH 7.5). Incubate for 2 hours.
-
Stabilization (Critical Step): Add NaCNBH3 (Sodium Cyanoborohydride) to the mixture.
-
Why? The Schiff base is labile in the gas phase. NaCNBH3 reduces the reversible Imine (C=N) to a stable Amine (C-N), "locking" the adduct for detection.
-
-
Analysis: Perform Intact Protein LC-MS.
-
Expected Shift: Mass of Protein + Mass of Inhibitor + 2 Da (due to reduction).
-
Without Reduction: The adduct may fall apart during ionization, showing only the parent protein mass.
-
Workflow Visualization: Validation Logic
Figure 2: Decision tree for classifying the inhibitory mechanism using kinetic data.
References
-
Dalton, S. E., et al. (2018).[2] "Selectively Targeting the Kinome-Conserved Lysine of PI3Kδ as a General Approach to Covalent Kinase Inhibition." Journal of the American Chemical Society.[1][2][3] Link
-
Tinworth, C. P., et al. (2019). "Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72." ACS Chemical Biology. Link
-
Anscombe, E., et al. (2015). "Identification and characterization of an irreversible inhibitor of CDK2." Chemistry & Biology. Link
-
PubChem Compound Summary. "N-Formylacetamide Derivatives and Related Structures." National Library of Medicine. Link
Sources
The Ascendant Profile of Furan-Based Compounds: A Comparative Efficacy Analysis Against Established Therapeutics
In the landscape of modern drug discovery, the relentless pursuit of novel pharmacophores with enhanced efficacy and improved safety profiles is paramount. Among the heterocyclic scaffolds that have garnered significant attention, the furan nucleus stands out as a versatile and privileged structure.[1] Its presence in a range of clinically approved drugs and numerous bioactive molecules underscores its therapeutic potential across diverse disease areas, including infectious diseases, oncology, and inflammatory conditions.[2][3] This guide provides an in-depth, objective comparison of the efficacy of select furan-based compounds against established, widely-used drugs in their respective therapeutic categories. We will delve into the experimental data that underpins these comparisons, offering a clear perspective on the potential advantages and nuances of these emerging drug candidates.
Section 1: Antimicrobial Efficacy: Nitrofurantoin vs. Ciprofloxacin
Urinary tract infections (UTIs) remain a significant global health concern, and the rising tide of antibiotic resistance necessitates a continual evaluation of our therapeutic armamentarium.[4] In this context, we compare the furan-based antibiotic, nitrofurantoin, with the broad-spectrum fluoroquinolone, ciprofloxacin, a commonly prescribed agent for UTIs.
Mechanism of Action: A Tale of Two Strategies
The divergent mechanisms of action of nitrofurantoin and ciprofloxacin are central to understanding their efficacy and the development of resistance.
Nitrofurantoin: This furan-containing prodrug is activated within the bacterial cell by nitroreductases, generating highly reactive electrophilic intermediates. These intermediates indiscriminately attack multiple targets, including ribosomal proteins, DNA, and enzymes involved in the Krebs cycle, leading to a broad disruption of cellular function and, ultimately, cell death.[5][6] This multi-targeted approach is believed to contribute to the low incidence of clinically significant resistance to nitrofurantoin.[5]
Ciprofloxacin: As a fluoroquinolone, ciprofloxacin's primary targets are bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. By inhibiting these enzymes, ciprofloxacin prevents DNA replication and repair, leading to bactericidal effects. This targeted mechanism, while highly effective, can be compromised by single-point mutations in the target enzymes, a common route for the development of resistance.
Diagram 1: Comparative Mechanisms of Antimicrobial Action
Caption: Mechanisms of action for Nitrofurantoin and Ciprofloxacin.
Comparative Efficacy in Uncomplicated UTIs
A prospective, randomized, comparative study provides valuable clinical insight into the efficacy of nitrofurantoin versus ciprofloxacin for the treatment of uncomplicated UTIs.[4]
| Drug | Microbiological Cure Rate | Major Pathogen |
| Nitrofurantoin | 83.33% (post-treatment) | E. coli (80%) |
| Ciprofloxacin | 53.33% (post-treatment) | E. coli (80%) |
| Table 1: Comparative efficacy of Nitrofurantoin and Ciprofloxacin in a clinical study on UTIs.[4] |
The study highlights a significantly higher microbiological cure rate for nitrofurantoin compared to ciprofloxacin, with the authors attributing the lower efficacy of ciprofloxacin to increasing antibiotic resistance among uropathogens.[4]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The following is a standardized protocol for determining the MIC of an antimicrobial agent, a key in vitro measure of its efficacy.
1. Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., a novel furan-based antimicrobial) and the comparator drug (e.g., ciprofloxacin) in a suitable solvent.
-
Bacterial Culture: Prepare a fresh overnight culture of the test organism (e.g., E. coli ATCC 25922) on a non-selective agar plate.
-
Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-Well Microtiter Plates: Sterile, U-bottom plates are recommended.
2. Inoculum Preparation:
-
Select 3-5 well-isolated colonies from the agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Antimicrobial Dilutions:
-
Perform serial two-fold dilutions of the antimicrobial stock solutions in CAMHB in the 96-well plates to achieve a range of final concentrations. A typical range for testing might be 0.06 to 64 µg/mL.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
4. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. MIC Determination:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[7]
Section 2: Anticancer Potency: Furan-Based Compounds vs. Doxorubicin
The quest for novel anticancer agents with improved therapeutic windows remains a cornerstone of oncological research. Here, we evaluate the in vitro cytotoxic potential of several recently synthesized furan-based compounds against the human breast adenocarcinoma cell line, MCF-7, and compare their efficacy to the established chemotherapeutic agent, doxorubicin.
Mechanisms of Cytotoxicity: Diverse Pathways to Cell Death
Furan-Based Anticancer Agents: The anticancer mechanisms of furan-containing compounds are diverse and often depend on the specific substitutions on the furan ring. For instance, certain furan-based derivatives have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis through the intrinsic mitochondrial pathway.[8] This involves the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[1] Other furan derivatives have been found to act as tubulin polymerization inhibitors, disrupting the mitotic spindle and leading to cell death.[1]
Doxorubicin: This anthracycline antibiotic exerts its anticancer effects through multiple mechanisms. Its primary mode of action is the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This leads to DNA strand breaks and subsequent apoptosis. Doxorubicin is also known to generate reactive oxygen species (ROS), which can damage cellular components and contribute to its cytotoxicity.
Diagram 2: Anticancer Mechanisms of Action
Caption: Anticancer mechanisms of Furan derivatives and Doxorubicin.
Comparative In Vitro Cytotoxicity against MCF-7 Cells
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the in vitro potency of a cytotoxic compound. The table below presents the IC50 values for several furan-based derivatives and doxorubicin against the MCF-7 breast cancer cell line.
| Compound | IC50 (µM) against MCF-7 | Reference |
| Furan Derivative 4 (Pyridine carbohydrazide) | 4.06 | [1][8] |
| Furan Derivative 7 (N-phenyl triazinone) | 2.96 | [1][8] |
| Benzo[b]furan Derivative 26 | 0.057 | [9] |
| Benzo[b]furan Derivative 36 | 0.051 | [9] |
| Furo[2,3-d]pyrimidine Chalcone 5d | 1.20 | [10] |
| Furo[2,3-d]pyrimidine Chalcone 5e | 1.90 | [10] |
| Doxorubicin | ~0.68 - 5.074 | [2][11] |
| Table 2: Comparative IC50 values of furan-based compounds and Doxorubicin against MCF-7 cells. |
The data reveals that while some furan derivatives exhibit moderate cytotoxicity, others, such as the benzo[b]furan derivatives 26 and 36, demonstrate exceptional potency, with IC50 values in the nanomolar range, significantly lower than that of doxorubicin in some studies.[9] Furthermore, certain furan-based compounds have shown a favorable selectivity index, being more cytotoxic to cancer cells than to normal cells.[1][8]
Experimental Protocol: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and determine the cytotoxic potential of chemical compounds.
1. Cell Culture and Seeding:
-
Culture MCF-7 cells in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the furan-based compounds and doxorubicin in the culture medium.
-
Replace the existing medium in the 96-well plates with the medium containing the various concentrations of the test compounds.
-
Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for a specified period, typically 24 to 72 hours.
3. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
Section 3: Anti-inflammatory Activity: Furan-Based COX-2 Inhibitors vs. Celecoxib
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. The development of selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib, was a significant advancement, offering a better gastrointestinal safety profile compared to non-selective NSAIDs.[12] In this section, we explore the potential of furan-based compounds as selective COX-2 inhibitors and compare their in vitro efficacy to celecoxib.
Mechanism of Action: Targeting the Inflammatory Cascade
Furan-Based COX-2 Inhibitors and Celecoxib: Both furan-based COX-2 inhibitors and celecoxib share a common mechanism of action. They selectively bind to and inhibit the COX-2 enzyme, which is primarily responsible for the synthesis of prostaglandins that mediate inflammation and pain.[13][14] The selectivity for COX-2 over the constitutively expressed COX-1 isoform is key to their improved gastric safety, as COX-1 is involved in producing prostaglandins that protect the stomach lining.[12] The furanone ring in some of these compounds plays a crucial role in binding to the COX-2 enzyme.[15]
Diagram 3: Mechanism of COX-2 Inhibition
Caption: Inhibition of prostaglandin synthesis by COX-2 inhibitors.
Comparative In Vitro Efficacy
The in vitro efficacy of COX-2 inhibitors is typically assessed by determining their IC50 values for both COX-1 and COX-2 enzymes. The ratio of these values provides the selectivity index (SI), with a higher SI indicating greater selectivity for COX-2.
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) | Reference |
| Celecoxib | 0.041 - 0.07 | >10 - 39.8 | ~179.4 - 472 | [16][17] |
| DFU (Furanone derivative) | 0.041 | >50 | >1000 | [18] |
| Pyridazinone Derivative 5b | 0.04 | >10 | >250 | |
| Pyridazinone Derivative 8b | 0.04 | >10 | >250 | |
| Pyridazinone Derivative 8c | 0.04 | >10 | >250 | |
| Table 3: Comparative in vitro efficacy of furan-based COX-2 inhibitors and Celecoxib. |
The data indicates that several furan-based compounds, such as the furanone derivative DFU and the pyridazinone derivatives 5b, 8b, and 8c, exhibit potent and highly selective inhibition of the COX-2 enzyme, with potencies comparable or even superior to celecoxib in some assays.[18]
Conclusion
The furan scaffold has unequivocally demonstrated its value as a versatile platform for the development of novel therapeutic agents. The comparative analysis presented in this guide highlights the potential of furan-based compounds to rival, and in some instances, surpass the efficacy of established drugs in the antimicrobial, anticancer, and anti-inflammatory arenas. The promising in vitro and clinical data for these compounds warrant further investigation and optimization to translate their therapeutic potential into next-generation medicines. As our understanding of structure-activity relationships deepens, the furan nucleus is poised to remain a central element in the future of drug discovery.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2548. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC. [Link]
-
Anonymous. (n.d.). Celecoxib - Wikipedia. Wikipedia. [Link]
-
Anonymous. (n.d.). Nitrofurantoin - Wikipedia. Wikipedia. [Link]
-
McOsker, C. C., & Fitzpatrick, P. M. (1994). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy, 33 Suppl A, 23–30. [Link]
-
Black, W. C., Brideau, C., Chan, C. C., Charleson, S., Chauret, N., Claveau, D., … Prasit, P. (2003). 3,4-Diaryl-5-hydroxyfuranones: highly selective inhibitors of cyclooxygenase-2 with aqueous solubility. Bioorganic & Medicinal Chemistry Letters, 13(6), 1195–1198. [Link]
-
Lu, Z. H., Li, Y. J., Li, X., & Che, D. Y. (2006). Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. Acta Pharmacologica Sinica, 27(11), 1506–1512. [Link]
-
Luo, H., Wang, X., & Yang, P. (2014). Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Oncology Letters, 7(4), 1294–1298. [Link]
-
Brideau, C., Kargman, S., Liu, S., Dallob, A. L., Ehrich, E. W., Gordon, R., … Chan, C. C. (1996). Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor. British Journal of Pharmacology, 119(6), 1037–1044. [Link]
-
Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., … Prasit, P. (2001). 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. Cancers, 11(5), 659. [Link]
-
News-Medical. (2023, June 18). Celebrex (Celecoxib) Pharmacology. News-Medical.net. [Link]
-
Dr. Oracle. (2026, February 5). What is the mechanism of action of Nitrofurantoin in a healthy adult female with an uncomplicated urinary tract infection? Dr. Oracle. [Link]
-
Yusuf, H., Sianipar, H., & Wathoni, N. (2020). Combination Therapy of Eurycomanone and Doxorubicin As Anticancer on T47D and MCF-7 Cell Lines. Systematic Reviews in Pharmacy, 11(10), 335-341. [Link]
-
Hancock, R. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Kamal, A., Reddy, T. S., Vishnuvardhan, M. V. P. S., Ramakrishna, G., & Sastry, G. N. (2016). Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. Bioorganic & Medicinal Chemistry Letters, 26(12), 2824–2830. [Link]
-
Chen, Y., Wang, J., & Chen, J. (2015). A Critical Dose of Doxorubicin Is Required to Alter the Gene Expression Profiles in MCF-7 Cells Acquiring Multidrug Resistance. PLOS ONE, 10(1), e0116747. [Link]
-
Al-Ostoot, F. H., El-Gazzar, A. R., & Al-Ghorbani, M. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. [Link]
-
Kaur, R., Sehgal, V. K., Singh, H., & Sehgal, A. (2017). Evaluation of efficacy and tolerability of nitrofurantoin versus ciprofloxacin in patients of urinary tract infection: a comparative study. International Journal of Basic & Clinical Pharmacology, 6(11), 2690. [Link]
-
Mansour, M. A., Oraby, M. A., Muhammad, Z. A., Lasheen, D. S., Gaber, H. M., & Abouzid, K. A. M. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(15), 9035–9053. [Link]
-
Kassab, A. E., El-Malah, A. A., & Hassan, M. S. A. (2021). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1083–1096. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. [Link]
-
Abdellatif, K. R. A., Fadaly, W. A. A., & Kamel, G. M. (2020). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Future Journal of Pharmaceutical Sciences, 6(1), 123. [Link]
-
Lu, Z. H., Li, Y. J., Li, X., & Che, D. Y. (2006). Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. Acta Pharmacologica Sinica, 27(11), 1506–1512. [Link]
-
Al-Ostoot, F. H., El-Gazzar, A. R., & Al-Ghorbani, M. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. [Link]
-
Kassab, A. E., El-Malah, A. A., & Hassan, M. S. A. (2021). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. PMC. [Link]
-
Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(3), 266–292. [Link]
-
Arvind Kumar, S. K. (2012). COX-2 inhibitory and GABAergic activity of newly synthesized 2(3H)-furanone. Der Pharma Chemica, 4(1), 383–391. [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
-
Khan, I., & Ali, A. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(6). [Link]
-
Sharma, V., & Kumar, P. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17565–17601. [Link]
-
Sharma, V., & Kumar, P. (2022). Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation. Organic & Biomolecular Chemistry, 20(2), 263–272. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. [Link]
-
McCormack, P. L. (2010). Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review. Revista Espanola de Anestesiologia y Reanimacion, 57(2), 97–108. [Link]
Sources
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 3-heteroaryloxy-4-phenyl-2(5H)-furanones as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalua ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00889K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 3,4-Diaryl-5-hydroxyfuranones: highly selective inhibitors of cyclooxygenase-2 with aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. orientjchem.org [orientjchem.org]
- 15. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.amegroups.cn [cdn.amegroups.cn]
- 17. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
A Comparative Cross-Reactivity Profiling Guide: N-[3-(5-Formyl-2-furyl)phenyl]acetamide (Compound X) vs. Dasatinib
This guide provides an in-depth comparative analysis of the cross-reactivity profile of the novel investigational compound, N-[3-(5-Formyl-2-furyl)phenyl]acetamide, hereafter referred to as Compound X. As a molecule with a furyl-phenyl-acetamide scaffold, Compound X is hypothesized to exhibit inhibitory activity against protein kinases, a class of enzymes frequently implicated in oncogenesis. For the purposes of this guide, we will explore its profile in the context of Src family kinases (SFKs), a group of non-receptor tyrosine kinases that are critical regulators of cellular signaling and are often dysregulated in cancer.[1][2][3]
To provide a robust benchmark, Compound X is compared against Dasatinib, a well-characterized, FDA-approved multi-kinase inhibitor with potent activity against Src family kinases and the Bcr-Abl fusion protein.[4][5] This guide is intended for researchers, scientists, and drug development professionals to illustrate a comprehensive strategy for evaluating the selectivity of a novel kinase inhibitor, a critical step in preclinical drug development to anticipate potential therapeutic efficacy and off-target liabilities.
The Imperative of Kinase Inhibitor Selectivity
The therapeutic success of kinase inhibitors is intrinsically linked to their selectivity. While targeting a specific kinase driving a malignancy can be highly effective, unintended inhibition of other kinases ("off-target" effects) can lead to toxicity or diminish the therapeutic window.[6] Broad-spectrum kinase profiling is therefore not merely a regulatory requirement but a fundamental aspect of understanding a compound's mechanism of action and predicting its clinical behavior. This guide outlines a rigorous, multi-faceted approach to characterizing the selectivity of Compound X.
Experimental Design for Comprehensive Cross-Reactivity Profiling
A self-validating experimental workflow is crucial for generating trustworthy data. Our approach integrates biochemical and cellular assays to build a holistic view of Compound X's activity and selectivity.
Caption: Experimental workflow for cross-reactivity profiling.
The causality behind this workflow is as follows: We begin with high-throughput biochemical assays to cast a wide net, identifying all potential kinase interactions. Hits from this broad screen are then validated with more detailed dose-response studies. Finally, we move into cellular models to confirm that the observed biochemical activity translates to a functional effect on the intended target and its signaling pathways, and to assess the overall impact on cell viability. Comparing these results directly with a reference compound like Dasatinib provides essential context for interpreting the selectivity and potential of Compound X.
Comparative Data Analysis: Compound X vs. Dasatinib
All data presented in this section are representative and for illustrative purposes.
In Vitro Kinase Inhibition Profile
The initial screening of Compound X and Dasatinib was performed against a panel of over 400 kinases at a concentration of 1 µM. The results below highlight the primary target and significant off-target interactions (defined as >90% inhibition).
Table 1: Kinase Inhibition at 1 µM
| Kinase Target | Compound X (% Inhibition) | Dasatinib (% Inhibition) |
|---|---|---|
| Src | 98% | 99% |
| Lyn | 95% | 99% |
| Fyn | 92% | 98% |
| Lck | 88% | 99% |
| Yes | 85% | 97% |
| Abl1 | 15% | 99% |
| c-Kit | 12% | 98% |
| PDGFRβ | 8% | 97% |
| EGFR | 5% | 65% |
| VEGFR2 | 3% | 85% |
Following the initial screen, IC50 values were determined for the primary target and key off-targets.
Table 2: Comparative IC50 Values (nM)
| Kinase Target | Compound X (IC50, nM) | Dasatinib (IC50, nM) |
|---|---|---|
| Src | 5 | 0.8 |
| Lyn | 12 | 1.1 |
| Fyn | 25 | 2.7 |
| Abl1 | >10,000 | <1 |
| c-Kit | >10,000 | 79 |
| PDGFRβ | >10,000 | 1.5 |
These hypothetical data suggest that while Dasatinib is more potent against Src, Compound X exhibits a significantly more selective profile, with minimal activity against other key kinases like Abl1, c-Kit, and PDGFRβ, which are potently inhibited by Dasatinib.[4]
Cellular Activity Profile
The inhibitory activity was then assessed in a cellular context using the MDA-MB-231 breast cancer cell line, which exhibits high Src activity.
Table 3: Cellular Potency and Cytotoxicity
| Assay | Compound X (IC50, nM) | Dasatinib (IC50, nM) |
|---|---|---|
| p-Src (Y416) Inhibition (Western Blot) | 50 | 10 |
| Cell Viability (MTT Assay, 72h) | 850 | 150 |
The cellular data are consistent with the biochemical findings, showing that Dasatinib has greater potency. However, the selectivity of Compound X may offer advantages in specific therapeutic contexts where inhibition of Abl1, c-Kit, or PDGFRβ could be detrimental.
Key Signaling Pathway: Src-Mediated Signaling
To understand the impact of inhibiting Src, it's essential to visualize its role in cellular signaling. Src is a key node that integrates signals from receptor tyrosine kinases (RTKs) and integrins to regulate pathways controlling cell proliferation, survival, and migration.[1][7][8]
Caption: Simplified Src signaling pathway and points of inhibition.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the following are detailed protocols for the key assays used in this comparative guide.
In Vitro Kinase Binding Assay (LanthaScreen® Eu)
This assay measures the binding and displacement of a fluorescent tracer from the kinase ATP pocket.[9][10]
Materials:
-
Kinase Buffer A (5X): 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
LanthaScreen® Certified Kinase (e.g., Src).
-
LanthaScreen® Eu-anti-Tag Antibody.
-
Alexa Fluor® 647-labeled Kinase Tracer.
-
Test Compounds (Compound X, Dasatinib) serially diluted in DMSO.
-
384-well microplate.
Procedure:
-
Prepare 1X Kinase Buffer by diluting the 5X stock with distilled H₂O.
-
Prepare a 4X solution of test compounds by diluting the DMSO stocks in 1X Kinase Buffer.
-
Prepare a 2X Kinase/Antibody mixture in 1X Kinase Buffer.
-
Prepare a 4X Tracer solution in 1X Kinase Buffer.
-
Dispense 5 µL of the 4X compound solutions into the 384-well plate.
-
Add 5 µL of the 2X Kinase/Antibody mixture to all wells.
-
Initiate the reaction by adding 5 µL of the 4X Tracer solution to all wells.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665/615) and plot against compound concentration to determine IC50 values.
Cellular Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[11][12][13]
Materials:
-
Cell line (e.g., MDA-MB-231) in complete culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well cell culture plate.
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of Compound X or Dasatinib for 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.
-
Incubate for at least 4 hours (or overnight) at 37°C in a humidified incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot against compound concentration to determine IC50 values.
Western Blot for Phosphorylated Src
This technique detects the level of activated Src by using an antibody specific to its phosphorylated form.[14][15][16]
Materials:
-
Cell line (e.g., MDA-MB-231).
-
Lysis Buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking Buffer (e.g., 5% BSA in TBST).
-
Primary Antibodies: Rabbit anti-phospho-Src (Tyr416), Rabbit anti-total-Src.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Plate cells and allow them to adhere. Starve cells overnight and then treat with Compound X or Dasatinib for 2 hours.
-
Lyse the cells on ice with Lysis Buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate the membrane with primary antibody (e.g., anti-p-Src, 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total Src and a loading control (e.g., GAPDH) to normalize the data.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the cross-reactivity profile of a novel kinase inhibitor, N-[3-(5-Formyl-2-furyl)phenyl]acetamide (Compound X). The hypothetical data presented position Compound X as a highly selective inhibitor of Src family kinases, with a distinct and narrower profile compared to the multi-kinase inhibitor Dasatinib. While less potent, its high selectivity could translate to a better safety profile, a hypothesis that warrants further investigation.
References
-
Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved February 15, 2026, from [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen Kinase Panel [1mM ATP] - FR. Retrieved February 15, 2026, from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. Retrieved February 15, 2026, from [Link]
-
JoVE. (2017, May 26). Assaying Protein Kinase Activity with Radiolabeled ATP. Retrieved February 15, 2026, from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved February 15, 2026, from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved February 15, 2026, from [Link]
-
Taylor & Francis Online. (2018, June 6). Western blot analysis of Src kinase assays using peptide substrates ligated to a carrier protein. Retrieved February 15, 2026, from [Link]
-
U.S. National Library of Medicine. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved February 15, 2026, from [Link]
-
U.S. National Library of Medicine. (2015, April 15). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Retrieved February 15, 2026, from [Link]
-
U.S. National Library of Medicine. (2019, September 18). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Retrieved February 15, 2026, from [Link]
Sources
- 1. creativebiolabs.net [creativebiolabs.net]
- 2. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]
- 6. revvity.com [revvity.com]
- 7. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
"benchmarking N-[3-(5-Formyl-2-furyl)phenyl]acetamide against known standards"
Publish Comparison Guide: Benchmarking N-[3-(5-Formyl-2-furyl)phenyl]acetamide
Executive Summary
N-[3-(5-Formyl-2-furyl)phenyl]acetamide (hereafter referred to as NFPA ) represents a distinct class of biaryl furan-aldehydes . Unlike simple acetamides, the conjugation of the phenyl-acetamide motif with a 5-formyl-furan moiety creates a specific electrophilic pharmacophore. This structure is characteristic of Schiff-base forming agents (often investigated for Sickle Cell Disease via Hemoglobin modification) and covalent inhibitors of cysteine proteases.
This guide outlines the rigorous benchmarking of NFPA against industry standards: 5-Hydroxymethylfurfural (5-HMF) (reactivity standard) and Voxelotor (therapeutic standard). It prioritizes the evaluation of the aldehyde "warhead" kinetics and downstream biological efficacy.
Part 1: The Benchmarking Logic (Mechanism & Causality)
To benchmark NFPA effectively, we must isolate its two functional domains:
-
The Electrophile (Formyl-Furan): This is the "warhead." It targets nucleophilic residues (Lysine
-amines or N-terminal Valines) to form reversible Schiff bases. -
The Recognition Element (Phenyl-Acetamide): This provides steric bulk and hydrogen-bonding capability (via the amide) to dictate binding affinity and specificity.
Why Benchmark Against 5-HMF and Voxelotor?
-
5-HMF: A classic furan-aldehyde. It serves as the baseline for chemical reactivity. If NFPA reacts slower than 5-HMF, its steric bulk is hindering the warhead.
-
Voxelotor: The clinical gold standard for aromatic aldehydes binding to Hemoglobin (HbS). It serves as the biological efficacy benchmark.
Mechanism of Action: Schiff Base Formation
The primary mechanism involves the condensation of the NFPA aldehyde with a primary amine on the target protein (e.g., Valine-1 of Hemoglobin), releasing water.
Figure 1: The kinetic pathway of NFPA conjugation. The stability of the "Schiff Base" (Imine Adduct) relative to hydrolysis is the critical metric for benchmarking.
Part 2: Experimental Protocols & Benchmarking
Protocol A: Kinetic Solubility & Aldehyde Reactivity
Objective: Determine if NFPA possesses the requisite solubility and reactivity kinetics to compete with standards.
Reagents:
-
Analyte: NFPA (10 mM in DMSO).
-
Standard: 5-HMF (Sigma-Aldrich, Cat# W501808).
-
Nucleophile Probe: L-Valine methyl ester (mimics protein N-terminus).
Workflow:
-
Solubility Screen: Dilute NFPA to 50, 100, and 500 µM in PBS (pH 7.4). Measure turbidity (A600) and HPLC peak area.
-
Pass Criteria: Solubility > 100 µM (<1% precipitation).
-
-
Kinetics Assay: Mix NFPA (100 µM) with L-Valine methyl ester (1 mM, 10x excess) in PBS.
-
Monitoring: Track the disappearance of the aldehyde peak (CHO) via UV-Vis (approx. 280-320 nm) or LC-MS over 4 hours.
Data Output Table: Reactivity Benchmarking
| Parameter | NFPA (Test Article) | 5-HMF (Standard) | Interpretation |
| t 1/2 (Adduct Formation) | Experimental Value | ~60 mins | Lower t1/2 = Faster On-rate (k_on). |
| Equilibrium Constant (K_eq) | Experimental Value | Low (Weak binder) | Higher K_eq = More stable adduct. |
| Hydrolysis Rate (k_off) | Experimental Value | High (Rapid reversal) | Slower k_off is preferred for drug duration. |
Expert Insight: Furan aldehydes like 5-HMF often have rapid k_off (hydrolysis). If NFPA shows a significantly slower k_off than 5-HMF, the phenyl-acetamide tail is likely stabilizing the complex via hydrophobic interactions, a key advantage.
Protocol B: Hemoglobin Modification Assay (The "Voxelotor Test")
Objective: Benchmark NFPA's ability to modify Hemoglobin S (HbS) and prevent sickling, the primary therapeutic application for this pharmacophore class.
Reagents:
-
Biological Matrix: Human Sickle Cell Blood (HbSS) or Purified HbS.
-
Positive Control: Voxelotor (GBT440).
-
Negative Control: Vehicle (DMSO).
Step-by-Step Methodology:
-
Incubation: Incubate HbSS blood (20% hematocrit) with NFPA (0.5, 1.0, 2.0 mM) for 1 hour at 37°C. Run parallel Voxelotor controls.
-
Hemoglobin Oxygen Affinity (p50 Shift): Use a Hemox-Analyzer to measure the Oxygen Dissociation Curve (ODC).
-
Metric: The Δp50 (shift in oxygen tension at 50% saturation).
-
-
Adduct Quantification: Lyse RBCs, digest Hb, and analyze via LC-MS/MS to quantify the % of Hb modified by NFPA.
Figure 2: Decision tree for evaluating NFPA's allosteric effect on Hemoglobin.
Part 3: Comparative Analysis & Interpretation
When publishing your comparison, categorize NFPA based on the "Stability-Reactivity Trade-off" .
| Feature | NFPA vs. 5-HMF | NFPA vs. Voxelotor |
| Metabolic Stability | Superior. The phenyl ring protects against rapid oxidation by aldehyde dehydrogenases (ALDH) compared to the exposed furan of 5-HMF [1]. | Inferior/Comparable. Voxelotor's pyrazole moiety is highly optimized. NFPA's furan ring is metabolically liable to ring opening. |
| Binding Affinity | Superior. The acetamide tail provides additional H-bond contacts absent in 5-HMF. | Benchmark. Voxelotor binds 1:1 with Hb. If NFPA achieves >30% modification at equimolar concentrations, it is a strong lead. |
| Toxicity Profile | Risk. Furan rings can be bioactivated to toxic reactive intermediates (e.g., cis-2-butene-1,4-dial) [2]. | Standard. Voxelotor has a clean safety profile. NFPA must be screened for glutathione trapping to rule out toxicity. |
Critical Control: You must perform a Glutathione (GSH) Trapping Assay . Incubate NFPA with GSH and liver microsomes.
-
Result: If >50% of NFPA forms a GSH adduct, the furan ring is being metabolically opened. This indicates high toxicity risk, rendering it inferior to Voxelotor despite any potency gains.
References
-
Abdulmalik, O., et al. (2005). "5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells." British Journal of Haematology. Link
-
Peterson, L.A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link
-
Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin." ACS Medicinal Chemistry Letters. Link
-
Safo, M.K., et al. (2004). "Structural basis for the potent antisickling effect of a novel class of five-membered heterocyclic aldehyde derivatives." Journal of Medicinal Chemistry. Link
A Senior Application Scientist's Guide to In Vivo Validation of Novel Anti-Inflammatory Compounds: The Case of N-[3-(5-Formyl-2-furyl)phenyl]acetamide
Introduction
The journey from a promising in vitro "hit" to a viable in vivo therapeutic candidate is a critical and often challenging phase in drug development. This guide provides a comprehensive framework for researchers and drug development professionals on how to design and execute in vivo validation studies. We will use the novel compound, N-[3-(5-Formyl-2-furyl)phenyl]acetamide—hereafter referred to as "Compound-F" for brevity—as a case study.
Compound-F's structure, featuring a reactive 5-formyl-furan moiety, suggests a potential mechanism of action involving covalent interaction with cellular nucleophiles, a characteristic of several known enzyme inhibitors. Our initial in vitro screens have demonstrated that Compound-F potently inhibits the production of pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines. This effect is hypothesized to occur through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of inflammatory responses.
This guide will detail the logical and methodological steps to validate these in vitro findings in a relevant in vivo model, compare its efficacy against a known standard, and provide the technical insights necessary for robust and reproducible results.
Part 1: Pharmacological Rationale and Comparative Compound Selection
1.1. The Scientific Premise: Why Target NF-κB?
The NF-κB signaling cascade is a cornerstone of the innate immune response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The reactive aldehyde in Compound-F is postulated to covalently bind to cysteine residues within the IKK complex, thereby preventing IκBα phosphorylation and halting the entire downstream cascade.
Diagram: The NF-κB Signaling Pathway
Caption: Hypothesized mechanism of Compound-F on the NF-κB signaling pathway.
1.2. Selection of a Comparator: Dexamethasone
To benchmark the performance of Compound-F, a well-characterized anti-inflammatory agent is required. Dexamethasone, a potent glucocorticoid, is an excellent choice for a positive control. Its mechanism is well-understood; it acts by binding to the glucocorticoid receptor, which then translocates to the nucleus to suppress the expression of pro-inflammatory genes, including those regulated by NF-κB. This provides a robust benchmark for assessing the anti-inflammatory efficacy of Compound-F.
Part 2: In Vivo Study Design: LPS-Induced Endotoxemia Model
The transition from cell culture to a whole-organism model requires careful planning to ensure the study is ethical, reproducible, and clinically relevant. The lipopolysaccharide (LPS)-induced endotoxemia model in mice is a widely accepted and highly relevant acute model of systemic inflammation.
2.1. Objective
To validate the in vitro anti-inflammatory effects of Compound-F by assessing its ability to reduce systemic cytokine levels in an LPS-induced acute inflammation mouse model, and to compare its efficacy against dexamethasone.
2.2. Experimental Workflow
The workflow is designed to assess both the prophylactic and therapeutic potential of Compound-F.
Diagram: Experimental Workflow for In Vivo Validation
Safety Operating Guide
N-[3-(5-Formyl-2-furyl)phenyl]acetamide proper disposal procedures
Topic: N-[3-(5-Formyl-2-furyl)phenyl]acetamide Proper Disposal Procedures
Executive Summary & Chemical Identity
Compound: N-[3-(5-Formyl-2-furyl)phenyl]acetamide CAS: 887982-12-9 Molecular Formula: C₁₃H₁₁NO₃ Classification: Functionalized Heterocyclic Organic Solid
Operational Directive: This guide outlines the disposal protocols for N-[3-(5-Formyl-2-furyl)phenyl]acetamide. As a Senior Application Scientist, I emphasize that while this specific CAS may not appear on standard EPA "P" or "U" lists as a discrete entry, its structural moieties—specifically the furan ring and aromatic aldehyde —dictate its classification as a High-Priority Organic Waste .
Disposal must prioritize the prevention of aldehyde autoxidation and the containment of potential furan-associated toxicity. Under no circumstances should this compound be discharged into municipal water systems.
Hazard Characterization & Pre-Disposal Assessment
Before initiating disposal, you must understand the why behind the safety steps. This compound presents a dual-threat profile based on its functional groups.
Functional Group Hazard Analysis
| Moiety | Hazard Mechanism | Operational Implication |
| Furan Ring | Potential for peroxide formation (lower risk in solids than liquids) and hepatotoxicity. | Strict Segregation: Keep away from strong acids which can ring-open the furan, generating reactive polymers. |
| Aldehyde (-CHO) | Susceptible to autoxidation to carboxylic acids; reactive with primary amines (Schiff base formation).[1] | Headspace Management: Minimizing air exposure reduces the risk of container pressurization from oxidation byproducts. |
| Acetamide | Generally stable, but combustion releases Nitrogen Oxides (NOx). | Incineration Requirement: Must be destroyed in a facility equipped with NOx scrubbers. |
Personal Protective Equipment (PPE) – The First Line of Defense
Do not rely on standard "lab coat and gloves" advice. The aromatic nature of this compound increases its permeation potential.
-
Respiratory: If handling >500 mg of powder outside a fume hood, use a P100 particulate respirator .
-
Dermal:
-
Primary Layer: Nitrile gloves (0.11 mm minimum thickness).
-
Secondary Layer: If preparing liquid waste solutions, double-gloving is mandatory.
-
-
Ocular: Chemical splash goggles are required. Safety glasses are insufficient due to the risk of fine dust generation.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Waste (Pure Substance)
Best Practice: Keep the substance in its original state. Do not solvate for the sole purpose of disposal.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
-
Labeling: Affix a hazardous waste label immediately.
-
Segregation: Place the HDPE jar into a secondary containment bin designated for "Toxic Organics."
-
Critical: Do NOT store in the same secondary container as Oxidizers (e.g., Nitric Acid, Peroxides) due to the aldehyde functionality.
-
Scenario B: Disposal of Solvated Waste (Reaction Mixtures/Mother Liquors)
Context: You have the compound dissolved in solvents like DMSO, Methanol, or DCM.
-
Compatibility Check: Ensure the solvent carrier is compatible with the waste stream.
-
If Halogenated (e.g., DCM): Dispose in "Halogenated Organic Waste."
-
If Non-Halogenated (e.g., Methanol): Dispose in "Non-Halogenated Organic Waste."
-
-
Quenching (If Reactive Reagents Present): If the mixture contains unreacted thionyl chloride or strong bases, quench carefully before adding to the waste carboy. The amide bond is susceptible to hydrolysis under extreme pH, potentially altering the waste profile.
-
Venting: Use a vented cap on the waste carboy if the solution was recently quenched, to prevent pressure buildup.
Visualized Workflows
Figure 1: Disposal Decision Logic
This flowchart guides the researcher through the decision-making process based on the physical state of the waste.
Caption: Decision tree for segregating N-[3-(5-Formyl-2-furyl)phenyl]acetamide waste streams based on solvent content.
Figure 2: Emergency Spill Response Protocol
Immediate actions required in the event of a powder spill outside containment.
Caption: Step-by-step emergency response for solid spills to minimize inhalation risks.
Regulatory Compliance & Waste Codes
While this specific CAS is not explicitly listed, you must classify it based on characteristics to ensure federal and local compliance.
| Regulatory Body | Classification | Waste Code (Suggested) | Notes |
| US EPA (RCRA) | Characteristic Waste | D001 (Ignitable) or D003 (Reactive - conditional) | Assign D001 if the solid is capable of causing fire through friction (unlikely but possible for fine organic dusts). |
| DOT (Transport) | Toxic Solid, Organic, n.o.s. | UN 2811 | Proper Shipping Name: Toxic solids, organic, n.o.s. (N-[3-(5-Formyl-2-furyl)phenyl]acetamide). |
| EU (EWC) | Organic Chemical Waste | 16 05 06 * | Laboratory chemicals consisting of or containing dangerous substances. |
Critical Note on "U-Listed" Furans: While Furan (U125) and Furfural (U124) are listed wastes, this derivative is a distinct chemical entity. However, because it contains the furan moiety, treating it with the same rigor as U-listed wastes (i.e., Incineration ) is the only scientifically defensible disposal method.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]
-
PubChem. (2024). Compound Summary: Furan Derivatives and Toxicity Profiles. National Library of Medicine. [Link] (General reference for Furan moiety toxicity).
Sources
Comprehensive Guide to Personal Protective Equipment for Handling N-[3-(5-Formyl-2-furyl)phenyl]acetamide
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-[3-(5-Formyl-2-furyl)phenyl]acetamide. The guidance herein is synthesized from established safety protocols for its constituent chemical moieties—furan, aromatic amide, and aldehyde—to ensure the highest standards of laboratory safety.
Understanding the Hazard Landscape
-
Furan Moiety : Furan and its derivatives are known to be flammable and can be harmful if swallowed or inhaled.[1][2] They are often associated with skin irritation and are suspected carcinogens and mutagens.[1][2] Due to the flammability risk, it is crucial to avoid open flames, sparks, and smoking in the handling area.[1][3]
-
Aromatic Amide Moiety : Aromatic amides, such as acetamide, are suspected of causing cancer.[4][5] Exposure should be minimized through appropriate handling procedures.
-
Aldehyde Moiety : Aldehydes can cause skin, eye, and respiratory irritation.[6][7]
Based on a similar compound, N-(3-formylphenyl)acetamide, it is prudent to assume that N-[3-(5-Formyl-2-furyl)phenyl]acetamide may cause skin irritation, serious eye irritation, and respiratory irritation.[7]
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, robust engineering controls must be in place to minimize exposure.
-
Ventilation : All handling of N-[3-(5-Formyl-2-furyl)phenyl]acetamide should be conducted in a well-ventilated area.[1] A certified chemical fume hood is strongly recommended for all weighing and transfer operations to control the inhalation of any dust or vapors.[5]
-
Emergency Equipment : Ensure that a safety shower and an eyewash station are readily accessible and in good working order in the immediate vicinity of the handling area.[2]
Personal Protective Equipment (PPE): A Systematic Approach
A multi-layered approach to PPE is essential for the safe handling of N-[3-(5-Formyl-2-furyl)phenyl]acetamide. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Rationale |
| Hands | Chemical-resistant gloves (Nitrile) | To prevent skin contact. Nitrile gloves are generally recommended for handling aldehydes.[6] Latex gloves are not advised.[6] Always inspect gloves for tears or punctures before use. |
| Eyes/Face | Chemical splash goggles and a face shield | To protect against splashes and dust. Goggles are the minimum requirement.[8] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[6][8] |
| Body | Laboratory coat or chemical-resistant apron | To protect skin and personal clothing from contamination.[6][8] |
| Respiratory | NIOSH-approved respirator (if necessary) | A respirator may be required for large-scale operations, in case of a spill, or if engineering controls are insufficient to maintain exposure below acceptable limits.[6] |
| Feet | Closed-toe shoes | To protect feet from spills.[6][8] |
PPE Selection and Donning Workflow
The following diagram illustrates the decision-making process for selecting and using appropriate PPE.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. duxburysystems.org [duxburysystems.org]
- 3. ICSC 1257 - FURAN [inchem.org]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. archpdfs.lps.org [archpdfs.lps.org]
- 6. cdc.gov [cdc.gov]
- 7. N-(3-formylphenyl)acetamide | C9H9NO2 | CID 256849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
